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  • Product: o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
  • CAS: 1885-52-5

Core Science & Biosynthesis

Foundational

The Molecular Architecture of O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride: Synthesis, Mechanisms, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a highly specialized bifunctional building block utilized extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction

O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a highly specialized bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. By merging the extreme nucleophilicity of a hydroxylamine with the unique steric and lipophilic properties of a 2,6-dichlorobenzyl moiety, this compound serves as an elite precursor for synthesizing oxime ethers[1]. In the realm of drug development, these oxime ethers are critical for discovering novel antibacterial and antifungal agents, acting as highly stable bioisosteres for carbonyl groups[2].

Physicochemical Profiling and Structural Causality

Understanding the physical properties of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is the first step in mastering its application. The compound is deliberately supplied as a hydrochloride salt rather than a free base.

The Causality of the Salt Form: Free hydroxylamines are highly susceptible to atmospheric oxidation and auto-decomposition. Protonation of the amine nitrogen (forming the NH3+​ salt) effectively neutralizes its reactivity. This salt formation allows for long-term benchtop stability and precise stoichiometric control during moisture-sensitive reactions[1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
CAS Number 1885-52-5
Molecular Formula C7​H8​Cl3​NO (or C7​H7​Cl2​NO⋅HCl )
Molecular Weight 228.50 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in polar protic solvents (EtOH, MeOH, H2​O )
Reactivity Core Alpha-effect driven nucleophilic nitrogen

The Alpha-Effect and Mechanistic Dynamics

The defining chemical characteristic of O-(2,6-Dichlorobenzyl)hydroxylamine is the "alpha-effect." The adjacent oxygen atom possesses unshared electron pairs that electrostatically repel the lone pair on the nitrogen atom. This repulsion raises the energy of the nitrogen's HOMO (Highest Occupied Molecular Orbital), making it vastly more nucleophilic than a standard primary amine of similar basicity.

When introduced to a carbonyl compound (aldehyde or ketone), the free base of the hydroxylamine rapidly attacks the electrophilic carbon. This forms a tetrahedral hemiaminal intermediate, which subsequently undergoes acid-catalyzed dehydration to yield a highly stable oxime ether ( C=N−O−R ).

OximeSynthesis A Carbonyl Compound (Aldehyde/Ketone) C Base Addition (e.g., Pyridine/NaOAc) pH 4.5 - 6.0 A->C Mix in Solvent (EtOH/MeOH) B O-(2,6-Dichlorobenzyl) hydroxylamine HCl B->C Mix in Solvent (EtOH/MeOH) D Hemiaminal Intermediate (Tetrahedral) C->D Nucleophilic Attack (Alpha-Effect) E Dehydration (-H2O) D->E Acid Catalysis F Stable Oxime Ether (E/Z Isomers) E->F Product Formation

Workflow and mechanism of oxime ether synthesis using O-(2,6-Dichlorobenzyl)hydroxylamine HCl.

Medicinal Chemistry: The Role of the 2,6-Dichlorobenzyl Moiety

In drug design, the 2,6-dichlorobenzyl group is not merely a passive structural linker; it is an active participant in target binding. Its unique ortho-substituted halogen profile provides specific steric bulk and high lipophilicity.

Case Study: FabH Inhibitors

Recent advancements in antibiotic development have targeted FabH (β-ketoacyl-acyl carrier protein synthase III), a crucial enzyme in bacterial fatty acid synthesis. Researchers have synthesized oxime ether derivatives using O-(2,6-Dichlorobenzyl)hydroxylamine to create potent FabH inhibitors[2].

Structure-Activity Relationship (SAR) studies reveal a direct causality between the 2,6-dichlorobenzyl group and antibacterial efficacy. The dual chlorine atoms force the aromatic ring out of the plane of the oxime bond, creating a specific 3D conformation that perfectly occupies the hydrophobic pocket of the FabH enzyme. Replacing the 2,6-dichlorobenzyl group with other moieties leads to a significant reduction in antibacterial activity[2]. Furthermore, these oxime ethers have demonstrated high activity against Gram-positive bacteria, including Staphylococcus aureus[3].

SAR_FabH Core Oxime Ether Scaffold Mo1 2,6-Dichlorobenzyl Group Core->Mo1 R1 Substitution Mo2 Heterocyclic/Aromatic Ring Core->Mo2 R2 Substitution Act1 Hydrophobic Pocket Binding (Steric Fit) Mo1->Act1 Drives Lipophilicity Act2 Hydrogen Bonding / Ionic Interactions Mo2->Act2 Target Affinity Result Enhanced Antibacterial Activity (FabH Inhibition) Act1->Result Act2->Result

SAR dynamics of 2,6-dichlorobenzyl oxime ethers in FabH inhibition.

Validated Experimental Protocol: Oxime Ligation

To ensure a self-validating and reproducible system, the following protocol details the synthesis of a 2,6-dichlorobenzyl oxime ether from a generic ketone/aldehyde. The methodology is grounded in the kinetic requirements of the alpha-effect and the thermodynamic stability of the final product.

Step 1: Reagent Preparation and pH Optimization
  • Action: Dissolve 1.0 equivalent of the target carbonyl compound and 1.2 equivalents of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride in anhydrous ethanol (0.2 M concentration). Add 1.5 equivalents of Sodium Acetate (NaOAc) or Pyridine.

  • Causality: The hydrochloride salt must be neutralized to liberate the free nucleophilic nitrogen. However, if the pH becomes too basic, the carbonyl oxygen will not be sufficiently protonated to act as a good electrophile. NaOAc buffers the solution to an optimal pH of ~4.5–6.0, maximizing the reaction rate by balancing nucleophile availability and electrophile activation.

Step 2: Reaction Execution
  • Action: Stir the mixture at room temperature. If steric hindrance is high (due to the bulky 2,6-dichloro groups), heat the reaction to 50–60°C under reflux for 2-4 hours.

  • Causality: The initial nucleophilic attack is fast, but the subsequent dehydration of the tetrahedral hemiaminal intermediate can be rate-limiting. Mild heating provides the activation energy required to expel the water molecule efficiently.

Step 3: Self-Validating Monitoring
  • Action: Monitor the reaction via TLC (Thin Layer Chromatography) using a Hexane/Ethyl Acetate (e.g., 4:1) eluent system.

  • Causality: The starting carbonyl compound is typically less polar than the highly lipophilic oxime ether product. The disappearance of the starting material spot and the emergence of a higher Rf​ spot confirms the successful formation of the C=N bond. LC-MS can be used to confirm the exact mass shift ( +203.9 Da corresponding to the addition of the 2,6-dichlorobenzyl-O-N moiety minus water).

Step 4: Workup and Isolation
  • Action: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and Distilled Water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate.

  • Causality: The aqueous wash effectively removes the water-soluble byproducts (NaCl, acetic acid, or pyridine hydrochloride) and unreacted hydroxylamine salts, leaving the pure, highly lipophilic oxime ether in the organic phase.

Conclusion

O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is far more than a simple reagent; it is a strategic structural donor in medicinal chemistry. By leveraging its alpha-effect kinetics and the unique spatial geometry of the 2,6-dichlorobenzyl group, researchers can engineer highly targeted, stable, and efficacious therapeutic molecules.

References

  • Source: SigmaAldrich.
  • Title: One-pot sequential synthesis of O-(halo-substituted benzyl)
  • Title: Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy in the Development of Novel Antibiotics Source: Transactions on Materials, Biotechnology and Life Sciences URL
  • Title: Synthesis and Antimicrobial Activity of Some Pyridinium Salts Source: PMC - NIH URL

Sources

Exploratory

Whitepaper: Synthesis Pathway and Process Methodology for O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride

Executive Summary O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a critical orthogonal building block utilized in the synthesis of complex oxime ethers, agrochemicals, and active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a critical orthogonal building block utilized in the synthesis of complex oxime ethers, agrochemicals, and active pharmaceutical ingredients (APIs)[1]. Because free hydroxylamine possesses dual nucleophilic sites (nitrogen and oxygen), direct alkylation strategies are notoriously prone to poor chemoselectivity.

This technical guide details a highly selective, three-step synthetic pathway utilizing N-hydroxyphthalimide (NHPI) as a temporary nitrogen-masking agent. The protocol emphasizes scalability, operational safety, and high-yield recovery by leveraging biphasic phase-transfer catalysis (PTC) and the classic Ing-Manske hydrazinolysis procedure.

Mechanistic Pathway & Retrosynthetic Rationale

The fundamental challenge in synthesizing O-alkyl hydroxylamines is preventing N,N-dialkylation or N,O-dialkylation. If free hydroxylamine is reacted directly with 2,6-dichlorobenzyl chloride, a complex mixture of poly-alkylated products is generated, destroying the yield of the target primary amine.

To enforce strict O-selectivity, the nitrogen atom must be transiently protected. N-hydroxyphthalimide (NHPI) is the premier reagent for this transformation[2]. The rigid phthalimide group sterically and electronically shields the nitrogen, leaving only the oxygen available for nucleophilic attack.

  • Alkylation: The highly acidic N-hydroxyl proton of NHPI is deprotonated by a mild base. The resulting alkoxide attacks 2,6-dichlorobenzyl chloride via an SN2 mechanism.

  • Deprotection: The phthalimide protecting group is cleaved using hydrazine hydrate. Hydrazine acts as a powerful bis-nucleophile, attacking the two imide carbonyls to form the highly insoluble 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide), liberating the free O-(2,6-dichlorobenzyl)hydroxylamine[2].

  • Salt Formation: The free base is isolated and treated with anhydrous hydrogen chloride. This precipitates the target hydrochloride salt, providing a powerful inherent purification step.

SynthesisPathway A 2,6-Dichlorobenzyl Chloride C N-(2,6-Dichlorobenzyloxy) phthalimide A->C Base, PTC Alkylation B N-Hydroxyphthalimide (NHPI) B->C D O-(2,6-Dichlorobenzyl) hydroxylamine C->D Hydrazine Deprotection E Target Compound: HCl Salt D->E HCl (g) or aq. Salt Formation

Synthesis pathway of O-(2,6-Dichlorobenzyl)hydroxylamine HCl via NHPI protection.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. Visual cues, such as the precipitation of specific byproducts, serve as intrinsic indicators of reaction progress and phase separation.

Step 1: Phase-Transfer Catalyzed Alkylation

Traditional alkylations of NHPI utilize polar aprotic solvents like DMF or DMSO, which are difficult to remove during workup and environmentally taxing. This protocol employs a biphasic Phase-Transfer Catalysis (PTC) system to ensure a cleaner reaction profile[3].

  • Procedure:

    • Charge a reaction vessel with N-hydroxyphthalimide (1.1 eq) and 2,6-dichlorobenzyl chloride (1.0 eq).

    • Add a biphasic solvent mixture of Dichloromethane (CH2Cl2) and Water (1:1 v/v).

    • Add Sodium Bicarbonate (NaHCO3, 2.5 eq) as the mild inorganic base.

    • Introduce Tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 eq) as the phase-transfer catalyst.

    • Stir vigorously at 40°C (gentle reflux) for 6–8 hours.

  • Causality & Validation: Stronger bases (e.g., NaOH) are strictly avoided as they prematurely hydrolyze the phthalimide ring[3]. The TBAHS catalyst transports the water-soluble alkoxide of NHPI into the organic phase, where it reacts with the highly lipophilic 2,6-dichlorobenzyl chloride. The reaction is complete when the organic phase shows no residual benzyl chloride via TLC/GC. The organic layer is separated, washed, and concentrated to yield the intermediate N-(2,6-dichlorobenzyloxy)phthalimide.

Step 2: Hydrazinolysis (Ing-Manske Deprotection)
  • Procedure:

    • Dissolve the crude N-(2,6-dichlorobenzyloxy)phthalimide in 95% Ethanol.

    • Add Hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the mixture to 80°C for 2–4 hours.

  • Causality & Validation: As the reaction proceeds, a voluminous white precipitate of phthalhydrazide forms. This acts as a self-validating visual marker of successful deprotection. Once cooled to room temperature, the mixture is filtered to remove the byproduct. The clear filtrate contains the free base O-(2,6-dichlorobenzyl)hydroxylamine[2].

Step 3: Hydrochloride Salt Formation
  • Procedure:

    • Concentrate the ethanolic filtrate under reduced pressure.

    • Dissolve the resulting oily residue in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE).

    • Slowly add a solution of 2M HCl in Diethyl Ether (1.5 eq) under continuous stirring at 0–5°C.

  • Causality & Validation: The free base is highly soluble in ethereal solvents, whereas the hydrochloride salt is entirely insoluble. The immediate formation of a pristine white crystalline solid confirms salt formation. This step acts as a powerful thermodynamic purification method, leaving unreacted organic impurities dissolved in the mother liquor. The solid is filtered, washed with cold ether, and dried under vacuum.

Workflow Step1 Biphasic Alkylation (CH2Cl2 / H2O, 40°C) Step2 Phase Separation & Organic Wash Step1->Step2 Step3 Hydrazinolysis (EtOH, 80°C) Step2->Step3 Step4 Filtration of Phthalhydrazide Byproduct Step3->Step4 Step5 Acidification (HCl in Ether, 0°C) Step4->Step5 Step6 Crystallization & Vacuum Drying Step5->Step6

Unit operations for the synthesis, deprotection, and isolation of the target HCl salt.

Quantitative Data & Yield Analysis

To facilitate process scaling, the stoichiometric parameters and expected yields for a standard 100 mmol scale reaction are summarized below.

StepReagent / IntermediateMW ( g/mol )EquivalentsMass / VolExpected Yield
1 2,6-Dichlorobenzyl chloride195.471.019.55 g-
1 N-Hydroxyphthalimide (NHPI)163.131.117.94 g-
1 NaHCO384.012.521.00 g-
1 TBAHS (Catalyst)339.530.051.70 g82–86% (Intermediate)
2 Hydrazine hydrate (80% aq)50.061.26.00 g-
3 HCl (2M in Diethyl Ether)36.461.575.0 mL78–82% (Final Salt)

Note: The overall process yield from the starting 2,6-dichlorobenzyl chloride typically ranges from 65% to 70%[3].

Process Safety & Quality Control (E-E-A-T)

  • Hydrazine Toxicity Management: Hydrazine hydrate is highly toxic and a known carcinogen. All hydrazinolysis steps must be conducted in a heavily ventilated fume hood with appropriate PPE. If a hydrazine-free route is required for strict cGMP compliance, acidic hydrolysis (refluxing the intermediate with 6N HCl/AcOH) can be employed. This directly yields the hydrochloride salt, though it requires harsher conditions and extended reaction times[2][3].

  • Impurity Profiling: The primary impurity to monitor during Step 1 is 2,6-dichlorobenzyl alcohol. This byproduct forms if the starting material undergoes competitive hydrolysis during the biphasic alkylation. Maintaining the reaction temperature strictly below 45°C and utilizing NaHCO3 rather than stronger bases (like NaOH or KOH) effectively suppresses this side reaction[3].

References

  • Bonaccorsi, F., & Giorgi, R. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147. URL:[Link]

  • Brosse, N., et al. (2005). Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine. Organic Process Research & Development, 9(2), 246-249. URL:[Link]

Sources

Foundational

O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride: Chemical Mechanism of Action and Applications in Rational Drug Design

Executive Summary O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a highly specialized, bifunctional synthetic building block utilized extensively in modern medicinal chemistry. Unlike traditional s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a highly specialized, bifunctional synthetic building block utilized extensively in modern medicinal chemistry. Unlike traditional small-molecule therapeutics that possess a direct pharmacological mechanism of action (MOA), the MOA of this compound is fundamentally chemical. It acts as a potent nucleophile to generate robust oxime ethers and hydroxamic acid derivatives. These resulting molecular architectures are critical for target engagement in drug design, particularly in the development of enzyme inhibitors (such as HDAC inhibitors), antimicrobial agents, and antitumor compounds[1].

This technical guide dissects the chemical kinetics, structural biology implications, and validated experimental methodologies surrounding this crucial reagent.

Chemical Mechanism of Action: Reactivity & Kinetics

The utility of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride lies in its unique electronic and steric properties. The chemical mechanism of action is driven by the alpha-effect , where the lone pair of electrons on the adjacent oxygen atom repels the lone pair on the nitrogen, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This makes the nitrogen atom exceptionally nucleophilic despite the steric bulk of the 2,6-dichlorobenzyl group.

The Oximation Pathway (Addition-Elimination)

When reacted with electrophilic carbonyls (aldehydes or ketones), the compound follows a classic two-step nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack : The alpha-enhanced nitrogen attacks the carbonyl carbon, forming a transient, tetrahedral hemiaminal intermediate.

  • Acid-Catalyzed Dehydration : Under mildly acidic conditions (pH 4.5–5.5), the hydroxyl group of the hemiaminal is protonated and eliminated as water, yielding a stable C=N double bond (oxime ether).

Oximation A Carbonyl Substrate C Hemiaminal Intermediate A->C Nucleophilic Attack B O-(2,6-Dichlorobenzyl) hydroxylamine B->C Alpha-Effect D Oxime Ether Product C->D Acid-Catalyzed Dehydration

Figure 1: Mechanism of action for oximation via nucleophilic addition-elimination.

Pharmacological Significance: The 2,6-Dichlorobenzyl Pharmacophore

In rational drug design, incorporating the 2,6-dichlorobenzyl moiety via this hydroxylamine reagent is a deliberate structural choice. The two chlorine atoms at the ortho positions force the aromatic ring into an orthogonal conformation relative to the oxime or hydroxamate plane due to severe steric clash.

Structural Biology Implications
  • Steric Shielding : The orthogonal conformation protects the fragile N-O bond from rapid enzymatic cleavage by liver reductases, significantly improving the in vivo half-life of the drug[2].

  • Hydrophobic Pocket Engagement : The lipophilic nature of the di-chloro substitution allows the molecule to anchor deeply into hydrophobic pockets of target enzymes.

Case Study: Histone Deacetylase 8 (HDAC8) Inhibitors

Recent structure-based drug design efforts have utilized substituted benzyl hydroxylamines to synthesize benzhydroxamic acid inhibitors targeting HDAC8, an enzyme implicated in neuroblastoma[3]. The substitution pattern dictates how well the molecule fits into the narrow, L-shaped pocket adjacent to the zinc-binding site.

Quantitative SAR Data: Impact of Benzyl Substitution on HDAC8 Inhibition

The table below summarizes how the specific positioning of chlorine atoms on the benzyl ring alters the inhibitory potency (IC50) against HDAC8[3].

CompoundSubstitution PatternHDAC8 IC50 (nM)Selectivity ProfileStructural & Binding Implication
8d 4-chlorobenzyl161 ± 21HighBaseline mono-substitution; moderate fit.
8f 2,4-dichlorobenzyl35 ± 4HighOptimal steric fit for the L-shaped hydrophobic pocket.
8e 2,6-dichlorobenzyl335 ± 55ModerateThe forced orthogonal conformation causes a steric clash with the HDAC8 active site walls, reducing affinity.

Insight: While the 2,6-dichloro variant (Compound 8e) showed reduced activity for HDAC8 specifically, this exact orthogonal geometry is highly sought after for other targets (such as specific kinases and bacterial efflux pumps) where a wider, perpendicular hydrophobic cleft must be occupied.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: General Oximation of Sterically Hindered Ketones

This protocol utilizes O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride to convert a target ketone into an oxime ether.

  • Preparation : Dissolve 1.0 mmol of the target ketone in 5 mL of anhydrous ethanol.

  • Base Addition : Add 1.2 mmol of Sodium Acetate (NaOAc).

    • Causality: The reagent is supplied as an HCl salt for shelf stability. NaOAc acts as a mild base to liberate the free hydroxylamine in situ. It buffers the reaction to pH ~5, which is acidic enough to protonate the target carbonyl oxygen (enhancing electrophilicity) but basic enough to prevent the complete protonation of the nucleophilic nitrogen.

  • Reagent Addition : Add 1.1 mmol of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.

  • Thermal Activation : Reflux the mixture at 80°C for 4 hours.

    • Causality: The ortho-chlorine atoms create immense steric hindrance. Elevated thermal energy is required to overcome the activation barrier for the dehydration of the tetrahedral hemiaminal intermediate.

  • Validation Checkpoint : Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the carbonyl spot disappears and a new, less polar, strongly UV-active spot appears. If the reaction stalls at the intermediate phase, add a catalytic amount (0.1 eq) of p-toluenesulfonic acid (pTSA) to force dehydration.

  • Workup : Concentrate under reduced pressure, partition between EtOAc and H2O, wash with brine, dry over MgSO4, and purify via flash chromatography.

Protocol B: Synthesis of Benzhydroxamic Acid Derivatives

This workflow generates hydroxamate-based enzyme inhibitors by coupling the reagent with a carboxylic acid[3].

  • Activation : Dissolve 1.0 mmol of the target carboxylic acid in 3 mL of anhydrous DMF. Add 1.2 mmol of PyBOP and 3.0 mmol of DIPEA.

    • Causality: PyBOP is selected over standard EDC/HOBt coupling because the steric bulk of the 2,6-dichlorobenzyl group requires a highly reactive, stabilized phosphonium intermediate to ensure efficient N-acylation.

  • Coupling : Add 1.1 mmol of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. Stir at room temperature for 12 hours.

  • Validation Checkpoint : Analyze the crude mixture via LC-MS. A successful coupling will yield a distinct [M+H]+ peak exhibiting a characteristic 9:6:1 isotopic splitting pattern. This pattern is definitive proof of the two chlorine atoms, verifying that the 2,6-dichlorobenzyl moiety remained structurally intact during coupling.

DrugDesign A O-(2,6-Dichlorobenzyl) hydroxylamine HCl B Amide Coupling (PyBOP / DIPEA) A->B Free base liberation C Hydroxamate Derivative B->C N-acylation D Target Active Site (e.g., HDAC8) C->D Hydrophobic insertion E Enzyme Inhibition D->E Target Engagement

Figure 2: Workflow for incorporating the 2,6-dichlorobenzyl moiety into enzyme inhibitors.

Conclusion

O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is far more than a simple reagent; it is a strategic pharmacophore delivery vehicle. By understanding its chemical mechanism of action—specifically the alpha-effect driven nucleophilicity and the unique orthogonal geometry imposed by the 2,6-dichloro substitution—medicinal chemists can rationally design highly stable, target-specific oxime and hydroxamate inhibitors. Mastery of the buffering and coupling kinetics outlined above ensures high-yield integration of this moiety into complex molecular scaffolds.

References

  • Title: One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts Source: Arabian Journal of Chemistry (arabjchem.org) URL: [Link]

  • Title: Structure-Based Design and Biological Characterization of Selective Histone Deacetylase 8 (HDAC8) Inhibitors with Anti-Neuroblastoma Activity Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Nitrogen Heterocycle-Containing Ursolic Acid Analogs as Antitumor Agents Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

Sources

Exploratory

Strategic Applications of o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride in Medicinal Chemistry

Executive Summary In the landscape of rational drug design and organic synthesis, o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 1885-52-5) serves as a privileged building block. Primarily utilized as an O-alkyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and organic synthesis, o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 1885-52-5) serves as a privileged building block. Primarily utilized as an O-alkylating agent and an oxime ether precursor, this reagent enables the strategic installation of the 2,6-dichlorobenzyloxy moiety into complex molecular architectures,[1]. This technical guide explores the physicochemical rationale behind its use, its mechanistic role in synthesis, and provides a self-validating experimental protocol for drug development professionals.

Physicochemical Profiling & Structural Rationale

The selection of the 2,6-dichlorobenzyl group in medicinal chemistry is rarely arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic goals.

Quantitative Data Profile
PropertyValue
Chemical Name o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
CAS Number 1885-52-5
Molecular Formula C₇H₈Cl₃NO (C₇H₇Cl₂NO · HCl)
Molecular Weight 228.50 g/mol
Appearance White to off-white crystalline powder
The Causality of the 2,6-Dichloro Substitution

When designing an Active Pharmaceutical Ingredient (API), incorporating the 2,6-dichlorobenzyl substituent via this reagent provides three distinct advantages:

  • Steric Shielding & Conformational Locking : The chlorine atoms at the ortho positions (2 and 6) create substantial steric bulk around the benzylic carbon. This restricts the rotational freedom of the resulting oxime ether linkage, locking the molecule into a rigid bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor.

  • Metabolic Stability : Cytochrome P450 enzymes frequently hydroxylate aromatic rings at electron-rich ortho or para positions. The highly electronegative chlorine atoms physically block ortho-oxidation and deactivate the ring electronically, thereby extending the biological half-life of the drug.

  • Enhanced Lipophilicity (LogP) : The halogens significantly increase the overall lipophilicity of the molecule, enhancing passive membrane permeability. This is critical for drugs targeting intracellular pathogens (e.g., Mycobacterium tuberculosis)[2].

Mechanistic Role in Organic Synthesis

The primary synthetic utility of CAS 1885-52-5 is the generation of O-(2,6-dichlorobenzyl) oxime ethers via condensation with aldehydes or ketones. Because the reagent is supplied as a stable hydrochloride salt, a stoichiometric amount of a mild base must be introduced to liberate the free hydroxylamine in situ.

Once liberated, the highly nucleophilic nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This intermediate rapidly undergoes acid- or base-catalyzed dehydration to form the thermodynamically stable oxime ether.

ReactionPathway A Carbonyl Compound (Aldehyde/Ketone) C Tetrahedral Hemiaminal A->C Nucleophilic Attack B o-(2,6-Dichlorobenzyl) hydroxylamine HCl (CAS 1885-52-5) B->C Base (Pyridine) - HCl D O-(2,6-Dichlorobenzyl) Oxime Ether C->D Dehydration (-H2O)

Figure 1: Mechanistic pathway for the synthesis of O-(2,6-dichlorobenzyl) oxime ethers.

Applications in Advanced Drug Development

Antimicrobial and Anti-tubercular Agents

The 2,6-dichlorobenzyloxy moiety is a cornerstone in anti-infective drug discovery. Researchers have strategically utilized CAS 1885-52-5 in the synthesis of 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole, and imidazole derivatives. These specific scaffolds have demonstrated potent in vitro anti-tubercular activities against Mycobacterium tuberculosis H37Rv (with MIC values as low as 1 μM), as well as broad-spectrum antibacterial efficacy against penicillin-resistant S. pneumoniae[2].

Fluoroquinolone Antibiotic Functionalization

In the development of advanced fluoroquinolones, o-(2,6-dichlorobenzyloxyamine) has been employed to synthesize complex piperazinyl-quinoline derivatives. According to US Patent 4,547,503, the reagent is reacted to form oxime-functionalized piperazines. These are subsequently coupled to the quinolone core to expand the antibacterial spectrum and improve the pharmacokinetic distribution of the antibiotic[3].

Validated Experimental Protocol: Standardized Oximation

To ensure reproducibility, high yields, and structural integrity, the following self-validating protocol is recommended for coupling CAS 1885-52-5 with a target carbonyl compound.

ExpWorkflow Step1 Step 1: Dissolution Target carbonyl in anhydrous EtOH/MeOH Step2 Step 2: Reagent Addition 1.1-1.2 eq CAS 1885-52-5 Step1->Step2 Step3 Step 3: Base Catalysis 1.5 eq Pyridine to liberate free amine Step2->Step3 Step4 Step 4: Reflux 60-80°C for 2-4h under N2 Step3->Step4 Step5 Step 5: Workup Aqueous extraction with 1N HCl wash Step4->Step5 Step6 Step 6: Purification Silica gel flash chromatography Step5->Step6

Figure 2: Standardized laboratory workflow for oxime ether synthesis.

Step-by-Step Methodology:
  • Preparation & Dissolution : In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the target ketone/aldehyde in anhydrous ethanol or methanol (0.1 M to 0.5 M concentration).

  • Reagent Addition : Add 1.1 to 1.2 equivalents of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride to the stirring solution. Causality: The slight stoichiometric excess ensures the complete consumption of the highly valuable carbonyl precursor.

  • Base Catalysis (Liberation) : Add 1.5 equivalents of anhydrous pyridine. Causality: Pyridine serves a dual purpose; it neutralizes the hydrochloride salt to liberate the nucleophilic free amine and acts as a mild catalyst for the subsequent dehydration step.

  • Reflux & Monitoring : Attach a reflux condenser and heat the reaction mixture to 60–80°C under a nitrogen atmosphere for 2 to 4 hours. Self-Validation: Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The reaction is deemed complete only when the carbonyl starting material spot is entirely absent.

  • Quenching & Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with 1N HCl, followed by saturated NaHCO₃ and brine. Self-Validation: The 1N HCl wash is a critical self-purifying step; it selectively protonates and pulls unreacted pyridine and any unreacted hydroxylamine into the aqueous layer, leaving the neutral oxime ether in the organic phase.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized O-(2,6-dichlorobenzyl) oxime ether, the following analytical validations must be met:

  • ¹H NMR (CDCl₃) : The characteristic benzylic protons (-CH₂-O-) of the 2,6-dichlorobenzyl group must appear as a sharp singlet (or duplicated singlets if E/Z isomers are present) around 5.2 - 5.4 ppm . The aromatic protons of the 2,6-dichlorophenyl ring will present as a multiplet between 7.1 - 7.4 ppm .

  • Isomeric Ratio Validation : Oxime formation often yields a mixture of E and Z isomers. This is validated by integrating the duplicated peaks for the benzylic protons, which reflects the thermodynamic preference of the specific substrate.

  • High-Resolution Mass Spectrometry (HRMS) : The presence of the two chlorine atoms acts as an internal mass-validation tool. The mass spectrum must yield a distinct isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio ), providing definitive confirmation of the dichloro-substitution.

References

  • Title : Hydroxylamine hydrochloride | Sigma-Aldrich: O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride Source : Sigma-Aldrich URL :

  • Title : Benzyl Chlorides- Organic Building Blocks Source : Ambeed URL : 1

  • Title : Synthesis and evaluation of anti-tubercular and antibacterial activities of new 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole and imidazole derivatives. Part 2 Source : PubMed, National Institutes of Health (NIH) URL : 2

  • Title : US4547503A - 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(oxo-alkyl)-1-piperazinyl]quinoline-3-carboxylic acids and their derivatives, and antibacterial agents containing them Source : Google Patents URL : 3

Sources

Foundational

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride molecular weight

O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride: Physicochemical Profiling and Applications in Oxime Ligation Executive Summary In modern drug discovery and bioconjugation, the strategic selection of chemical building...

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Author: BenchChem Technical Support Team. Date: March 2026

O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride: Physicochemical Profiling and Applications in Oxime Ligation

Executive Summary

In modern drug discovery and bioconjugation, the strategic selection of chemical building blocks is paramount for achieving metabolic stability and target specificity. O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a highly specialized bifunctional reagent primarily utilized for the synthesis of oxime ethers. As a Senior Application Scientist, I frequently employ this compound to bypass the hydrolytic instability of traditional imines and to introduce sterically shielded, lipophilic moieties into lead compounds. This whitepaper details the physicochemical properties, structural causality, and field-proven experimental protocols associated with this critical intermediate.

Physicochemical Profiling & Structural Causality

Understanding the exact physical parameters of a reagent is the first step in designing a robust synthetic route. The quantitative data for O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is summarized in Table 1[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
CAS Number 1885-52-5
Molecular Formula C₇H₇Cl₂NO · HCl (C₇H₈Cl₃NO)
Molecular Weight 228.5 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and Water (pH dependent)
The Causality of Structural Design

The molecular architecture of this compound is not arbitrary; it is engineered for specific synthetic and pharmacokinetic advantages:

  • The Hydrochloride Salt: Free hydroxylamines are notoriously prone to auto-oxidation, disproportionation, and rapid degradation. By protonating the amine lone pair to form the hydrochloride salt, the molecule is locked into a stable, crystalline state, drastically extending its shelf life and ensuring reproducible stoichiometry during reactions.

  • The 2,6-Dichloro Substitution: The ortho-chloro atoms provide immense steric bulk. When this moiety is incorporated into a drug candidate, the steric shielding restricts rotation around the benzyl-oxygen bond, often locking the molecule into a bioactive conformation. Furthermore, the electron-withdrawing nature of the halogens increases the oxidative stability of the aromatic ring, preventing rapid metabolism by hepatic cytochrome P450 enzymes.

Mechanistic Utility: Oxime Ligation and Bioisosterism

The primary application of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is in oxime ligation —a highly chemoselective reaction where the aminooxy group condenses with an aldehyde or ketone to form an oxime ether[2][3].

Unlike standard imines (Schiff bases), which are highly susceptible to hydrolysis in aqueous physiological environments, oxime ethers are exceptionally stable. The adjacent oxygen atom donates electron density into the C=N bond via the alpha-effect, raising the energy barrier for hydrolytic cleavage. Consequently, oxime ethers serve as excellent bioisosteres for amides, esters, and standard ethers in medicinal chemistry, offering improved pharmacokinetic profiles without sacrificing target binding affinity[4].

OximeLigation A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate (Tetrahedral) A->C Nucleophilic Attack (pH 4-6) B O-(2,6-Dichlorobenzyl)hydroxylamine HCl Salt B->C Free Base Release D Dehydration (-H2O) C->D Acid Catalysis E Oxime Ether Product (Stable Bioisostere) D->E Rearrangement

Diagram 1: Mechanistic pathway of oxime ligation forming a stable oxime ether bioisostere.

Experimental Protocol: Standard Oxime Ether Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes the mechanistic rationale (causality) to troubleshoot deviations in yield or purity.

Objective: Synthesize a 2,6-dichlorobenzyl oxime ether from a generic ketone/aldehyde.

Reagents:

  • Target Carbonyl Compound (1.0 eq)

  • O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (NaOAc) or Pyridine (1.5 eq)

  • Solvent: Ethanol or Methanol (0.1 - 0.5 M)

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve the carbonyl compound (1.0 eq) in anhydrous ethanol. Rationale: Ethanol provides a protic environment that assists in the stabilization of the transition state during hemiaminal formation.

  • Base Addition (Neutralization): Add Sodium Acetate (1.5 eq) to the solution, followed by O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (1.2 eq). Rationale: The HCl salt must be neutralized to liberate the free nucleophilic aminooxy group. NaOAc acts as a mild base that buffers the reaction to a pH of ~4.5–5.5. This specific pH window is critical: it is basic enough to keep the hydroxylamine deprotonated (nucleophilic), yet acidic enough to protonate the carbonyl oxygen, increasing its electrophilicity[2].

  • Condensation: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor progression via TLC or LC-MS. Rationale: The alpha-effect makes the aminooxy group highly nucleophilic, allowing the reaction to proceed smoothly at ambient temperature without thermal degradation of sensitive substrates.

  • Workup & Extraction: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. Rationale: Water removes the sodium chloride byproduct and unreacted polar salts, while the lipophilic oxime ether partitions into the EtOAc.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Reagent Prep Equilibrate to RT S2 2. Base Addition Neutralize HCl S1->S2 S3 3. Condensation Stir at RT, 2-4h S2->S3 S4 4. Extraction EtOAc / H2O S3->S4 S5 5. Purification Flash Chromatography S4->S5

Diagram 2: Step-by-step experimental workflow for oxime ether synthesis.

Safety, Handling, and Storage

  • Storage: Store at 2–8°C under an inert gas (Argon or Nitrogen). Causality: While the hydrochloride salt is stable, prolonged exposure to atmospheric moisture can cause the salt to deliquesce, leading to localized concentration gradients and slow hydrolysis.

  • Handling: The compound is a known irritant. The 2,6-dichloro aromatic ring is highly lipophilic and can facilitate dermal absorption. Always handle within a certified fume hood using nitrile gloves.

References

  • Sigma-Aldrich. "O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride Product Page". Sigma-Aldrich.[Link]

  • Kalia, J., & Raines, R. T. "Advances in Bioconjugation". Current Organic Chemistry, 14(2), 138–147. (2010).[Link]

  • Kölmel, D. K., & Kool, E. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis". Chemical Reviews, 117(15), 10358–10376. (2017).[Link]

  • Jones, T. R. B., et al. "Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions". Molecules, 25(12), 2807. (2020).[Link]

Sources

Exploratory

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No: 1885-52-5). Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the compound's chemical behavior under various environmental stressors. We will explore its intrinsic stability, identify key factors that influence degradation, and propose potential degradation pathways. Furthermore, this guide outlines detailed experimental protocols for conducting forced degradation studies to develop and validate stability-indicating analytical methods. All recommendations are grounded in established principles of chemical stability and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction and Chemical Profile

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a dichlorinated benzyl group, makes it a valuable building block for creating complex molecules with potential therapeutic applications. The hydrochloride salt form generally confers greater stability and ease of handling compared to the free base, a common strategy in pharmaceutical development.[1] However, like many hydroxylamine derivatives, it possesses inherent reactivity that necessitates a thorough understanding of its stability profile to ensure its integrity, purity, and performance in experimental and developmental workflows.

The primary objective of this guide is to provide a detailed, science-backed resource on the compound's stability characteristics. We will delve into the causality behind its degradation under specific conditions and furnish actionable protocols for its proper storage, handling, and stability assessment.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1885-52-5
Molecular Formula C₇H₇Cl₂NO · HCl
Molecular Weight 228.5 g/mol [2][3]
Physical Form White to off-white crystalline solid/powder[1]
Melting Point 155-156 °C[2]
Solubility Soluble in water[1]

Intrinsic Stability and Key Degradation Factors

The stability of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is governed by its inherent chemical structure and its susceptibility to various environmental factors. The N-O bond within the hydroxylamine moiety is a key locus of reactivity.

General Stability

The product is generally stable under recommended storage conditions. As a hydrochloride salt, it is more robust than its free base form.[1] However, the hydroxylamine functional group makes it susceptible to specific degradation pathways, primarily oxidation and, to a lesser extent, hydrolysis, especially under harsh conditions.

Factors Influencing Stability
  • Temperature and Thermal Stress : While stable at room temperature, elevated temperatures can initiate exothermic decomposition.[4] Data on related compounds like hydroxylamine hydrochloride show stability up to approximately 60°C, but decomposition can occur at temperatures exceeding 150°C, which may be violent.[5][6][7] It is crucial to avoid exposure to high heat, sparks, or open flames.

  • Moisture and Hydrolysis : The compound is noted to be sensitive to moisture and air.[4][5][6][8] Ingress of moisture can lead to hydrolytic degradation, a process often catalyzed by acidic or basic conditions.[9][10] Forced degradation studies, which intentionally stress the molecule, are essential to understand its behavior across a wide pH range.[9][11]

  • Oxidation : Hydroxylamine derivatives can act as potent reducing agents, making them susceptible to oxidation.[1][12] Contact with strong oxidizing agents will lead to vigorous reactions and degradation.[4][8][13] The presence of oxygen, especially when catalyzed by trace metal ions, can accelerate decomposition.[10]

  • Photostability : Exposure to light, particularly UV radiation, can be a source of energy for degradation.[9] Photolytic degradation pathways can involve free radical mechanisms.[14] Therefore, protection from light is a key consideration for long-term storage.

  • Chemical Incompatibilities : It is critical to store this compound away from incompatible materials. These include:

    • Strong Oxidizing Agents : Can cause vigorous or explosive reactions.[8][13]

    • Alkalis (Bases) : Will liberate the less stable free base, which may decompose.

    • Heavy Metals : Can catalyze decomposition.[8][13]

Potential Degradation Pathways

Understanding potential degradation pathways is fundamental to developing stability-indicating methods. Based on the structure of o-(2,6-Dichlorobenzyl)hydroxylamine, two primary degradation routes are plausible under stress conditions: oxidation and hydrolysis.

G cluster_0 Parent Compound cluster_1 Degradation Pathways cluster_2 Hydrolysis Components A o-(2,6-Dichlorobenzyl)hydroxylamine (C₇H₇Cl₂NO) B Oxidation Product (e.g., Nitrone/Oxime) A->B Oxidative Stress (e.g., H₂O₂) C Hydrolysis Products A->C Hydrolytic Stress (Acid/Base, Heat) D 2,6-Dichlorobenzyl Alcohol C->D Cleavage at O-N bond E Hydroxylamine (NH₂OH) C->E

Caption: Potential degradation pathways for o-(2,6-Dichlorobenzyl)hydroxylamine.

  • Oxidative Degradation : The nitrogen atom of the hydroxylamine is susceptible to oxidation, which could lead to the formation of a nitrone or an oxime derivative. This is a common pathway for hydroxylamines when exposed to oxidizing agents like hydrogen peroxide.[11]

  • Hydrolytic Degradation : Under acidic or basic conditions, particularly with heat, the ether-like linkage (benzyl-O-N) could undergo cleavage. This would result in the formation of 2,6-dichlorobenzyl alcohol and hydroxylamine.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride, adherence to strict storage and handling protocols is mandatory.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale & References
Temperature Store at room temperature, in a cool, dry place.To prevent thermal degradation. Avoid heat sources, sparks, and flames.[4][15]
Atmosphere Keep container tightly closed. An inert atmosphere (e.g., nitrogen, argon) is advisable for long-term storage.The compound is sensitive to air and moisture.[3][4][5][6][8]
Light Exposure Protect from direct sunlight and UV sources.To prevent photolytic degradation.[15]
Container Store in the original, tightly sealed, corrosion-resistant container.Prevents contamination and reaction with container materials.[5][12][15]
Incompatibles Store locked up and segregated from strong oxidizing agents, bases/alkalis, and heavy metals.To avoid hazardous chemical reactions and catalytic decomposition.[8][13][15]
Safe Handling Practices
  • Handle only under a chemical fume hood to avoid inhalation of dust.[6][8]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

  • Avoid dust formation during handling.[8][13]

  • Take precautionary measures against static discharge.[8][16]

  • Wash hands thoroughly after handling.[6]

Experimental Workflow: Forced Degradation Studies

Forced degradation (or stress testing) is a critical process in drug development to establish the intrinsic stability of a compound and develop stability-indicating analytical methods.[11][14][17] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants.[9]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis A Prepare Stock Solution of o-(2,6-Dichlorobenzyl)hydroxylamine HCl in suitable solvent (e.g., Water:Acetonitrile) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B conditions) A->F G Control (No Stress, protected from light) A->G H Neutralize Acid/Base Samples B->H C->H I Analyze all samples by Stability-Indicating HPLC Method D->I E->I F->I G->I H->I J Characterize Degradants (e.g., LC-MS/MS) I->J If significant degradation

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol
  • Preparation of Stock Solution : Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.

  • Acidic Hydrolysis :

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.[9][11]

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), sampling at intermediate time points.

    • Cool the samples and neutralize with an equivalent amount of NaOH before analysis.

  • Alkaline Hydrolysis :

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.[9][11]

    • Incubate under the same conditions as the acid hydrolysis.

    • Cool the samples and neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation :

    • Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[11]

    • Store at room temperature for up to 7 days, protected from light, sampling at intervals.[11]

    • The reaction is typically rapid and may not require heat.

  • Thermal Degradation :

    • Expose the solid compound (dry heat) and the stock solution (wet heat) to a high temperature (e.g., 80°C) for several days.[11]

    • A control sample should be stored at the recommended storage temperature.

  • Photolytic Degradation :

    • Expose the solid compound and the stock solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[14]

    • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

  • Analysis :

    • Analyze all stressed samples, along with a non-degraded control, using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.

    • The goal is to develop a method where the peak for the parent compound is well-resolved from all degradant peaks, thus demonstrating specificity. This is known as a Stability-Indicating Method (SIM).[14][17]

Conclusion

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a stable compound when stored and handled under the appropriate conditions. Its primary vulnerabilities are exposure to high temperatures, moisture, light, and incompatible chemicals, particularly strong oxidizing agents and bases. The integrity of this crucial research chemical is contingent upon adherence to the storage protocols outlined in this guide. For researchers in drug development, conducting comprehensive forced degradation studies is an indispensable step to understand its intrinsic stability and to develop validated analytical methods that can ensure the quality and purity of any subsequent intermediates and final products.

References

  • JUNSEI CHEMICAL CO., LTD. (2025). Safety Data Sheet for Hydroxylammonium chloride.
  • CymitQuimica. (2024). Safety Data Sheet for O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.
  • Triown Chemie. (n.d.). Hydroxylamine Hydrochloride (NH2OH.HCl) at Best Price, High Quality Chemical Compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for Hydroxylamine hydrochloride. Product Number: 255580.
  • CPAChem. (2023). Safety data sheet for Hydroxylamine hydrochloride solution R2 (1044304).
  • SD Fine-Chem. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Article number: A0000843.
  • Fisher Scientific. (2010). SAFETY DATA SHEET for Hydroxylamine hydrochloride.
  • ChemicalBook. (n.d.). Hydroxylamine hydrochloride - Safety Data Sheet.
  • Lab Alley. (2025). SAFETY DATA SHEET for Hydroxylamine hydrochloride.
  • CymitQuimica. (n.d.). CAS 51572-93-1: Hydroxylamine, O-[(2,4-dichlorophenyl)methyl].
  • Sigma-Aldrich. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1.
  • BLD Pharm. (n.d.). O-(2,5-Dichlorobenzyl)hydroxylamine.
  • Sigma-Aldrich. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1. (BLD Pharmatech).
  • Singh, R., & Rehman, Z. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential.
  • Kumar, V., & Singh, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
  • BenchChem. (2025). An In-depth Technical Guide to O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride.
  • AccuStandard. (n.d.). Metam-sodium dihydrate CAS # 6734-80-1.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Request PDF.
  • Blessy, M., et al. (2013).
  • Rasayan J. Chem. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. 17(4).
  • Al-Zaban, M. I., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PMC.
  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline.

Sources

Foundational

An In-depth Technical Guide to o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a substituted hydroxylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the 2,6-dichlorobenzyl moiety confers specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of molecules incorporating this scaffold. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, drawing upon established methodologies for related compounds to offer a predictive framework for its utilization in research and development.

While specific, in-depth research on o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No: 1885-52-5) is not extensively documented in publicly available literature, this guide synthesizes information from analogous O-benzylhydroxylamine derivatives and compounds containing the 2,6-dichlorobenzyl group to provide a robust technical resource.[1]

Chemical Properties and Structure

PropertyValueSource
CAS Number 1885-52-5
Molecular Formula C₇H₈Cl₃NO
Molecular Weight 228.5 g/mol

The structure of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride features a hydroxylamine core linked to a benzyl group substituted with two chlorine atoms at the 2 and 6 positions. This substitution pattern is known to impart conformational rigidity and can influence binding interactions with biological targets.

Figure 1: Chemical structure of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.

Synthesis

A common and efficient method for the synthesis of O-benzylhydroxylamine derivatives involves the O-alkylation of a protected hydroxylamine followed by deprotection. A plausible and widely applicable route for the synthesis of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is the reaction of 2,6-dichlorobenzyl halide with N-hydroxyphthalimide, followed by hydrazinolysis.[2]

Proposed Synthetic Workflow

G start 2,6-Dichlorobenzyl chloride/bromide step1 N-Alkylation start->step1 reagent1 N-Hydroxyphthalimide reagent1->step1 intermediate N-(2,6-Dichlorobenzyloxy) phthalimide step1->intermediate step2 Hydrazinolysis (Deprotection) intermediate->step2 reagent2 Hydrazine hydrate reagent2->step2 product_freebase o-(2,6-Dichlorobenzyl) hydroxylamine step2->product_freebase step3 Salt Formation product_freebase->step3 reagent3 HCl reagent3->step3 final_product o-(2,6-Dichlorobenzyl) hydroxylamine hydrochloride step3->final_product

Figure 2: Proposed synthetic workflow for o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2,6-Dichlorobenzyloxy)phthalimide

  • To a solution of N-hydroxyphthalimide in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature until the N-hydroxyphthalimide is fully deprotonated.

  • Add a solution of 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzyl bromide in DMF dropwise to the reaction mixture.[3]

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude N-(2,6-Dichlorobenzyloxy)phthalimide.

Step 2: Synthesis of o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride

  • Suspend the crude N-(2,6-Dichlorobenzyloxy)phthalimide in a suitable solvent such as ethanol.

  • Add a slight excess of hydrazine hydrate to the suspension.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, which will cause the phthalhydrazide byproduct to precipitate.

  • Filter off the precipitate and wash it with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.

An alternative one-pot synthesis involves the O-benzylation of N-hydroxyurethane followed by basic N-deprotection, which has been shown to be effective for halo-substituted benzyl hydroxylamines.

Potential Applications in Drug Discovery and Development

While specific biological activities of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride have not been extensively reported, the 2,6-dichlorobenzyl moiety is present in a number of biologically active compounds. This suggests that the title compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

As a Precursor for P2X7 Receptor Antagonists

The P2X7 receptor is a ligand-gated ion channel involved in inflammation and pain. A series of 1-benzyl-5-phenyltetrazoles have been identified as potent P2X7 antagonists, with the 1-(2,6-dichlorobenzyl) substituent showing significant activity.[4] The synthesis of such compounds involves the benzylation of a tetrazole ring, for which o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride could be a precursor after appropriate chemical modification.

In the Development of Dopamine D1 Receptor Positive Allosteric Modulators (PAMs)

A potent and selective positive allosteric modulator of the human dopamine D1 receptor, LY3154207, contains a 2-(2,6-dichlorophenyl)acetamide moiety.[5] Although not a direct derivative, this highlights the utility of the 2,6-dichlorophenyl group in designing molecules that target G-protein coupled receptors. o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride can serve as a starting material for the synthesis of analogs of such modulators.

General Workflow for Utilizing as a Building Block in Drug Discovery

G start o-(2,6-Dichlorobenzyl) hydroxylamine hydrochloride step1 Reaction with Electrophile/Coupling Partner start->step1 library Library of Novel Compounds step1->library step2 High-Throughput Screening library->step2 hits Hit Compounds step2->hits step3 Lead Optimization (SAR Studies) hits->step3 lead Lead Compound step3->lead step4 Preclinical Development lead->step4 candidate Drug Candidate step4->candidate

Figure 3: Conceptual workflow for the use of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride in a drug discovery program.

Conclusion

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical entity with considerable potential as a building block in the synthesis of novel, biologically active molecules. While direct studies on this compound are limited, established synthetic routes for analogous compounds provide a clear path for its preparation. The presence of the 2,6-dichlorobenzyl group in known P2X7 antagonists and dopamine D1 receptor modulators suggests promising avenues for its application in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is warranted to fully explore its therapeutic potential.

References

  • PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2012). Method for preparing O-benzylhydroxylamine hydrochloride. CN102531950A.
  • ResearchGate. (n.d.). K values of 2,6-dichlorobenzyl alcohol ± σ (N = 3) as function of.... Retrieved from [Link]

  • C-Y, C., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Retrieved from [Link]

  • Gholap, A. R., & Toti, K. S. (2013). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 9, S136-S140.
  • Charette, A. B., & Grenon, M. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. The Journal of Organic Chemistry, 70(16), 6275-6278.
  • Liu, Q. (2012). Synthesis of O-Benzylhydroxylamine Hydrochloride from Polyvinyl Alcohol Alcoholysis Liquor.
  • Sigma-Aldrich. (n.d.). O-methyl hydroxylamine hydrochloride. Retrieved from [Link]hydroxylamine%20hydrochloride&focus=products&page=1&perpage=30&sort=relevance&term=o-methyl%20hydroxylamine%20hydrochloride&type=product_name)

  • Donnelly-Roberts, D. L., et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry, 49(13), 3897-3909.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: High-Sensitivity Analysis of Carbonyl Compounds via Derivatization with O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride

Abstract & Introduction The precise quantification of carbonyl compounds—aldehydes and ketones—is a critical task in pharmaceutical development, environmental analysis, and food chemistry. Their inherent reactivity makes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The precise quantification of carbonyl compounds—aldehydes and ketones—is a critical task in pharmaceutical development, environmental analysis, and food chemistry. Their inherent reactivity makes them both biologically significant and challenging to analyze directly. Many low-molecular-weight carbonyls exhibit poor chromatographic retention, low ionization efficiency in mass spectrometry, and lack strong chromophores for UV-Vis detection.

Chemical derivatization addresses these challenges by converting the target carbonyls into stable, easily detectable derivatives. This guide provides a comprehensive framework for the derivatization of aldehydes and ketones using O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. This reagent transforms the carbonyl functional group into a stable oxime ether. The key advantages of this derivatization strategy include:

  • Enhanced Chromatographic Performance: The resulting derivative is less polar and more amenable to reversed-phase liquid chromatography (LC).

  • Sensitive UV Detection: The dichlorobenzyl moiety acts as a potent chromophore, enabling high-sensitivity detection using standard HPLC-UV systems.

  • Mass Spectrometry Compatibility: The derivatization introduces a nitrogen atom, which can improve protonation and ionization efficiency for electrospray ionization mass spectrometry (ESI-MS).[1] Critically, the two chlorine atoms provide a distinct isotopic signature (M, M+2, M+4), which serves as a powerful confirmation tool for analyte identification.

This document offers a foundational understanding of the reaction mechanism, detailed protocols for implementation, and expert insights into optimization and troubleshooting for researchers and drug development professionals.

Principle of Derivatization: The Oximation Reaction

The core of the methodology is the oximation reaction, a robust and well-characterized condensation between a carbonyl compound and a hydroxylamine derivative.[2]

The reaction proceeds in two main steps under weakly acidic conditions:

  • Nucleophilic Attack: The nitrogen atom of O-(2,6-Dichlorobenzyl)hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This forms an unstable tetrahedral intermediate known as a carbinolamine.[3]

  • Dehydration: The carbinolamine intermediate is then dehydrated through an acid-catalyzed elimination of a water molecule. This results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the corresponding O-(2,6-Dichlorobenzyl)oxime ether.[4][5]

The reaction is most efficient in a weakly acidic pH range (typically pH 4-6). This is because acid catalysis is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack. However, at very low pH, the hydroxylamine reagent itself becomes protonated, rendering it non-nucleophilic and halting the reaction.[3][6]

Caption: Standard derivatization workflow.

Recommended Analytical Conditions

The following are suggested starting conditions for method development.

Table 1: HPLC-UV Instrumental Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 15 min; hold 5 min; re-equilibrate 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 210 nm or 254 nm

Table 2: LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage +5500 V
Precursor Ion [M+H]⁺ of the derivative
Product Ion A specific fragment, often corresponding to the dichlorobenzyl moiety, for quantification (Q1) and a secondary fragment for confirmation (Q2).

Performance Characteristics & Data

While validated data for O-(2,6-Dichlorobenzyl)hydroxylamine is application-specific, performance is expected to be comparable to or exceed that of other established derivatization methods like DNPH. [7]Researchers should perform a full method validation according to relevant guidelines. The following table provides a template for summarizing key validation parameters.

Table 3: Example Performance Validation Data Template

Analyte (Derivative)Retention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Formaldehyde-DCBOUser Determined> 0.995User DeterminedUser Determined
Acetaldehyde-DCBOUser Determined> 0.995User DeterminedUser Determined
Acetone-DCBOUser Determined> 0.995User DeterminedUser Determined
Benzaldehyde-DCBOUser Determined> 0.995User DeterminedUser Determined
LOD: Limit of Detection; LOQ: Limit of Quantification; DCBO: Dichlorobenzyloxime

Expert Insights & Troubleshooting

Causality Behind Experimental Choices
  • Reagent Stoichiometry: A significant molar excess (typically 10-fold or higher) of the derivatizing reagent relative to the maximum expected analyte concentration is used to ensure the reaction equilibrium is shifted towards product formation, maximizing derivatization efficiency.

  • Solvent Choice: The reaction is typically performed in a mixed aqueous/organic solvent system. Water is necessary to dissolve the buffer salts and the hydrochloride form of the reagent, while an organic solvent like acetonitrile or methanol ensures solubility of the carbonyl analytes and the final oxime ether derivatives.

  • Internal Standards: For robust quantitative analysis, the use of a deuterated analogue of the target analyte or a structurally similar compound that is not present in the sample is highly recommended. The internal standard should be added at the very beginning of the sample preparation process to account for any variability in derivatization, extraction, and injection.

Self-Validating Systems: Ensuring Data Integrity
  • Reagent Blank: Always prepare and analyze a "reagent blank" containing all components except the analyte. This is critical for identifying any interfering peaks originating from the derivatizing reagent, solvents, or buffer. [8]* Matrix Spike: To assess the effect of the sample matrix on derivatization efficiency and recovery, a known amount of the analyte should be spiked into a blank matrix sample and processed alongside the unknown samples.

  • Calibration Curve: A multi-point calibration curve using derivatized standards must be run with each batch of samples to ensure accurate quantification. Linearity should be consistently demonstrated over the desired concentration range. [7]

Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low or No Product Peak Incorrect pH; Reagent degradation; Insufficient incubation time/temp.Verify buffer pH is between 4-6. Prepare fresh derivatizing reagent. Increase incubation time or temperature (e.g., 70°C for 75 min).
Multiple Derivative Peaks Formation of syn and anti isomers for asymmetrical ketones.This is inherent to the chemistry. Sum the peak areas of both isomers for total quantification or optimize chromatography to co-elute them.
Extraneous Peaks in Blank Contaminated solvents or glassware; Reagent impurities.Use high-purity HPLC-grade solvents. Avoid using acetone for cleaning glassware as it will be derivatized. [9]Analyze a fresh lot of the reagent.
Poor Peak Shape (Tailing) Secondary interactions on the column; Incompatible injection solvent.Ensure the final sample diluent is similar in composition to the initial mobile phase. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.

References

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Ho, S. S. H., & Yu, J. Z. (2015). Derivatization techniques for determination of carbonyls in air. Journal of Chromatography A, 1424, 1-17. Available from [Link]

  • Pang, X., & Lewis, A. C. (2021). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 12(3), 396. Available from [Link]

  • Caporale, C., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13217-13318. Available from [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523-7526. Available from [Link]

  • Siren, H., et al. (2019). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Journal of Chemical Technology & Biotechnology, 94(1), 1-9. Available from [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. Available from [Link]

  • Loba Chemie. Safety Data Sheet: HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Retrieved from [Link]

  • Miedl, E., et al. (2012). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analytical and Bioanalytical Chemistry, 403(1), 225-236. Available from [Link]

  • Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675. Available from [Link]

  • Cancilla, D. A., & Que Hee, S. S. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of AOAC International, 83(4), 859-869. Available from [Link]

  • PENTA. Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from [Link]

  • Schneider, S. (2013). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies Application Note. Retrieved from [Link]

  • Cancilla, D. A., & Que Hee, S. S. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Journal of AOAC International, 83(4), 859-869. Available from [Link]

  • Cerdán, L. et al. (2023). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Molecules, 28(14), 5484. Available from [Link]

  • Kumar, A., et al. (2015). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3850. Available from [Link]

  • Rovero, G., et al. (2016). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. Energy & Fuels, 30(11), 9442-9447. Available from [Link]

  • Organic Syntheses. (2022). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses, 99, 233-251. Available from [Link]

  • Shin, H. S., & Kang, H. I. (2015). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Analytical Methods, 7(19), 8121-8126. Available from [Link]

Sources

Application

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride as a chemical intermediate in drug discovery

Executive Summary In modern drug discovery, the strategic introduction of specific pharmacophores is essential for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. o-(2,6-Dichlorobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic introduction of specific pharmacophores is essential for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) serves as a critical, bifunctional chemical intermediate[1]. It is predominantly utilized to convert vulnerable carbonyl-containing scaffolds into highly stable O-benzyl oxime ethers . This application note provides a comprehensive, mechanistically grounded guide to utilizing this intermediate, moving beyond basic synthesis to explain the causality behind experimental design and protocol validation.

Mechanistic Rationale: The 2,6-Dichlorobenzyl Pharmacophore

The selection of the 2,6-dichlorobenzyl moiety in medicinal chemistry is rarely arbitrary. Integrating this group via an oxime linkage serves three distinct pharmacological purposes:

  • Steric Shielding & Metabolic Stability : The di-ortho chlorine substitution creates significant steric bulk. This restricts the free rotation of the benzyl group and physically shields the adjacent oxime oxygen from enzymatic degradation, particularly oxidative cleavage by Cytochrome P450 (CYP450) enzymes.

  • Enhanced Lipophilicity : The addition of two heavy halogen atoms significantly increases the overall logP of the molecule, which is a critical parameter for enhancing cell membrane permeability and, when targeted, blood-brain barrier (BBB) penetration.

  • Oxime Ligation Superiority : Unlike imines (Schiff bases), which are highly susceptible to hydrolysis under physiological conditions, the O-substituted oxime (C=N–O–R) linkage is exceptionally stable[2]. The electronegative oxygen atom participates in resonance with the C=N double bond, lowering the ground-state energy and preventing nucleophilic attack by water.

These properties make the intermediate invaluable for synthesizing robust active pharmaceutical ingredients (APIs), including novel kinase inhibitors, antifungal agents, and agricultural crop protection compounds[2][3].

Workflow Visualization: Oxime Ligation Pathway

The following diagram illustrates the chemical workflow and intermediate states involved in coupling o-(2,6-Dichlorobenzyl)hydroxylamine with a target carbonyl scaffold.

OximeLigation N1 Carbonyl Scaffold (Target Precursor) N3 Base Neutralization (NaOAc, pH ~5) N1->N3 N2 o-(2,6-Dichlorobenzyl) hydroxylamine HCl N2->N3 N4 Nucleophilic Addition (Tetrahedral Intermediate) N3->N4 Free amine attack N5 Acid-Catalyzed Dehydration N4->N5 -H2O N6 O-(2,6-Dichlorobenzyl)oxime (Stable API) N5->N6 C=N-O formation

Workflow of oxime ligation using o-(2,6-Dichlorobenzyl)hydroxylamine HCl in drug discovery.

Quantitative Data & Physicochemical Parameters

To ensure reproducible experimental design, the following table summarizes the critical physicochemical properties and baseline reaction parameters for this intermediate.

ParameterValue / Optimal ConditionMechanistic Significance
CAS Number 1885-52-5[1]Unique identifier for procurement and regulatory tracking.
Molecular Weight 228.50 g/mol [1]Required for precise stoichiometric calculations.
Optimal pH for Condensation 4.5 – 5.5Balances carbonyl protonation (activation) with hydroxylamine availability (preventing complete protonation to unreactive −NH3+​ ).
Preferred Solvents Absolute Ethanol, MethanolProtic solvents stabilize the tetrahedral intermediate and facilitate the dehydration step.
Typical Yields 75% – 92%[4]High efficiency reduces the need for extensive downstream purification.
Stereochemistry E/Z Isomeric MixtureThe E-isomer is typically thermodynamically favored due to the massive steric bulk of the 2,6-dichlorobenzyl group.

Validated Experimental Protocols

As a self-validating system, every protocol must include in-process controls (IPCs) to confirm causality and success at each phase.

Protocol A: Oxime Ligation for API Synthesis (Target Coupling)

Objective: To install the 2,6-dichlorobenzyloxyimino pharmacophore onto a target aldehyde or ketone.

  • Preparation : Dissolve the target carbonyl compound (1.0 eq) in absolute ethanol to achieve a concentration of 0.2 M.

  • Reagent Addition : Add o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (1.2 eq) to the stirring solution.

  • pH Modulation (Critical Step) : Add anhydrous Sodium Acetate (NaOAc) (1.5 eq).

    • Causality: The hydrochloride salt must be neutralized to liberate the free nucleophilic nitrogen. NaOAc acts as a perfect buffer, maintaining the solution at pH ~5. If the pH is too high, the carbonyl oxygen is not protonated, slowing the reaction. If too low, the hydroxylamine remains protonated and non-nucleophilic.

  • Condensation : Heat the reaction mixture to reflux (70–80°C) for 3 to 6 hours.

  • Self-Validation (IPC) : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting carbonyl mass disappears and the M+H peak corresponding to the target oxime dominates the chromatogram.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and deionized water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Isomeric Resolution : Purify via flash column chromatography. Use 1H NMR to determine the E/Z ratio; the benzylic protons ( ∼5.38 ppm) will exhibit distinct chemical shifts depending on the geometry relative to the oxime nitrogen lone pair.

Protocol B: One-Pot Sequential Synthesis of the Intermediate

Objective: In-house preparation of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride from raw materials.

  • O-Alkylation : To a solution of sodium ethoxide in absolute ethanol, add N-hydroxyurethane (1.0 eq) and stir at room temperature[4].

    • Causality: N-hydroxyurethane is utilized as an N-protected, directing synthetic equivalent of hydroxylamine. This strictly enforces chemo- and regio-selectivity, ensuring O-alkylation and preventing unwanted N-alkylation[2].

  • Electrophilic Addition : Slowly add 2,6-dichlorobenzyl chloride (1.0 eq), maintaining the internal temperature below 30°C to prevent side reactions[4]. Stir for 8–10 hours.

  • Deprotection : Add an aqueous solution of NaOH and heat under reflux for 2 hours to cleave the urethane protecting group, liberating the free amine[4].

  • Isolation & Self-Validation : Remove the ethanol via distillation, extract the residue with diethyl ether, and precipitate the product by bubbling anhydrous HCl gas through the organic layer.

    • Validation: Confirm purity via IR spectroscopy (broad band at ∼3436cm−1 for the amine salt) and 1H NMR (DMSO- d6​ ), ensuring the presence of a sharp 2H singlet at δ 5.38 for the CH2​ group and a broad 3H singlet at δ 11.2 for the −NH3+​ protons[4].

References

  • [3] NextSDS. 6-(4-CHLOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE O-(2,6-DICHLOROBENZYL)OXIME Chemical Substance Information. URL: [Link]

  • [4],[2] Arabian Journal of Chemistry. One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. URL: [Link]

Sources

Method

experimental protocol for using o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride

Title: Application Note: Experimental Protocols for o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride in Oxime Ligation and Synthesis Executive Summary o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Experimental Protocols for o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride in Oxime Ligation and Synthesis

Executive Summary

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5)[1] is a highly specialized, bifunctional building block utilized extensively in synthetic chemistry and bioconjugation. The molecule features an amino-oxy group (-O-NH₂) that reacts chemoselectively with aldehydes and ketones to form highly stable O-benzyl oxime ethers.

Unlike standard aliphatic hydroxylamines, the incorporation of the 2,6-dichloro substitution pattern provides significant steric shielding and electron-withdrawing properties. This unique structural topology dramatically increases the hydrolytic and metabolic stability of the resulting oxime linkages, making it a preferred reagent for developing robust pharmaceuticals (e.g., cholesterol biosynthesis inhibitors)[2] and for generating stable biomolecular conjugates.

Mechanistic Principles & Causality (E-E-A-T)

To deploy this reagent effectively, researchers must understand the causality behind the reaction conditions:

  • The Reagent State: The compound is supplied as a hydrochloride salt (MW: 228.5 g/mol )[1] to prevent premature oxidation and degradation of the sensitive amino-oxy moiety. Causality: If used directly in unbuffered organic solvents, the liberated HCl will protonate the target aldehyde, halting the nucleophilic attack. The salt must be neutralized in situ to liberate the active free amine.

  • Reaction Kinetics & pH Dependence: Direct oxime ligation is kinetically optimal at pH 4.5. However, for acid-sensitive biomolecules or complex organic substrates, the reaction must be forced at neutral pH (7.0), where direct condensation is prohibitively slow[3].

  • Nucleophilic Catalysis: To bypass the kinetic bottleneck at neutral pH, nucleophilic catalysts such as aniline[4] or m-phenylenediamine (mPDA)[5] are employed. Causality: The catalyst rapidly attacks the aldehyde to form a highly reactive Schiff base intermediate. The o-(2,6-dichlorobenzyl)hydroxylamine then undergoes a transimination reaction with the Schiff base, displacing the catalyst and forming the irreversible oxime bond.

G A Aldehyde/Ketone (Target) C Schiff Base Intermediate A->C Fast Condensation B mPDA Catalyst (pH 7.0) B->C Nucleophilic Attack E Stable O-Benzyl Oxime Ether C->E Transimination (Rate-Limiting) D o-(2,6-Dichlorobenzyl) hydroxylamine D->E

Mechanistic pathway of mPDA-catalyzed oxime ligation with o-(2,6-Dichlorobenzyl)hydroxylamine.

Quantitative Data & Reaction Optimization

The choice of catalyst and solvent dictates the success of the ligation. The tables below summarize empirical data to guide your experimental design.

Table 1: Kinetic Evaluation of Catalysts for Bioconjugation (pH 7.0) | Catalyst System | Concentration | Relative Rate ( k1​ ) | Time to >95% Conversion | Mechanistic Role | | :--- | :--- | :--- | :--- | :--- | | Uncatalyzed | N/A | 1x | >48 hours | Direct condensation (sluggish at pH 7) | | Aniline | 100 mM | ~40x | 12–24 hours | Schiff base intermediate formation | | m-Phenylenediamine | 50 mM | ~600x | 1–2 hours | Enhanced nucleophilicity via dual amines |

Table 2: Optimization of Small-Molecule O-(2,6-Dichlorobenzyl) Oxime Synthesis

Solvent Base / Catalyst Temperature Time Yield (%) Self-Validation Metric
Ethanol Pyridine (3.0 eq) Reflux (78°C) 12 h 75% TLC: Disappearance of aldehyde
CH₂Cl₂ None 25°C 24 h <15% LC-MS: High unreacted starting material

| THF | Pyrrolidine (0.2 eq) | 25°C | 4 h | >90% | NMR: Shift of aldehyde proton to oxime |

Experimental Protocols

Protocol A: Small-Molecule Synthesis of O-(2,6-Dichlorobenzyl) Oximes (Organocatalyzed)

Traditional methods require harsh refluxing and large excesses of pyridine. This modernized, self-validating protocol utilizes catalytic pyrrolidine at room temperature, which acts dually to buffer the HCl salt and form a reactive iminium intermediate[6].

Materials:

  • Target Aldehyde/Ketone (0.5 mmol)

  • o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (0.55 mmol, 1.1 eq)

  • Pyrrolidine (0.1 mmol, 20 mol%)

  • Anhydrous Tetrahydrofuran (THF) (2.0 mL)

Step-by-Step Workflow:

  • Substrate Solubilization: Dissolve the target aldehyde (0.5 mmol) in 2.0 mL of anhydrous THF in a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (125.7 mg, 0.55 mmol) directly to the stirring solution. The mixture will initially appear heterogeneous.

  • Catalytic Initiation: Inject pyrrolidine (8.2 µL, 0.1 mmol) dropwise. Causality: The addition of pyrrolidine neutralizes the HCl, liberating the free hydroxylamine, while simultaneously activating the aldehyde via iminium catalysis. The solution will clarify.

  • Incubation & Validation Checkpoint 1: Stir at 25°C for 4 hours. Validate reaction progress via TLC (Hexanes/EtOAc 8:2). The highly UV-active O-(2,6-dichlorobenzyl) oxime product will appear as a new, less polar spot compared to the starting aldehyde.

  • Quench & Extraction: Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL) to remove the pyrrolidine catalyst and residual salts. Extract the aqueous layer once more with EtOAc (5 mL).

  • Isolation & Validation Checkpoint 2: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate the final structure via ¹H NMR: look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the diagnostic benzylic -CH₂- singlet of the 2,6-dichlorobenzyl group at ~5.2 ppm[6].

Protocol B: Chemoselective Bioconjugation (mPDA-Catalyzed Oxime Ligation)

This protocol is designed for the site-specific labeling of aldehyde-tagged proteins at physiological pH, utilizing m-phenylenediamine (mPDA) to achieve rapid kinetics without denaturing the biologic[7].

Workflow Step1 1. Reagent Preparation Neutralize HCl / Prepare Catalyst Step2 2. Substrate Mixing Combine Aldehyde + Hydroxylamine Step1->Step2 Step3 3. Catalytic Incubation Add mPDA, Incubate 1-2h at RT Step2->Step3 Step4 4. Purification & Isolation SEC, Dialysis, or Chromatography Step3->Step4 Step5 5. Validation LC-MS / NMR Analysis Step4->Step5

Step-by-step experimental workflow for chemoselective bioconjugation and validation.

Materials:

  • Aldehyde-tagged Protein (50–100 µM)

  • o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (10 mM stock in DMSO)

  • m-Phenylenediamine (mPDA) (0.5 M stock in 0.3 M Phosphate Buffer, pH 7.0)

  • 0.1 M Sodium Phosphate Buffer, pH 7.0

Step-by-Step Workflow:

  • Reagent Preparation: Due to the high lipophilicity of the 2,6-dichlorobenzyl moiety, prepare a 10 mM stock solution of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride in anhydrous DMSO.

  • Substrate Mixing: In a microcentrifuge tube, combine the aldehyde-tagged protein (final concentration 50 µM) with the hydroxylamine reagent (final concentration 250 µM, 5 eq) in 0.1 M phosphate buffer (pH 7.0). Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein precipitation.

  • Catalytic Initiation: Add the mPDA stock solution to achieve a final catalyst concentration of 50 mM.

  • Incubation: Gently vortex and incubate the reaction at room temperature (20–25°C) for 1 to 2 hours.

  • Validation Checkpoint 1 (Control): Run a parallel control reaction without the mPDA catalyst. This self-validating step proves that the conjugation is site-specific and catalyst-driven; the uncatalyzed control should show <5% conversion[7].

  • Purification: Remove excess small molecules and catalyst using a Size Exclusion Chromatography (SEC) column (e.g., NAP-5 or PD-10) pre-equilibrated with the desired storage buffer.

  • Validation Checkpoint 2 (LC-MS): Analyze the purified conjugate via intact protein LC-MS. The mass of the conjugated protein should reflect a precise shift of +174.0 Da (addition of the dichlorobenzyl moiety minus the loss of H₂O).

Troubleshooting Guide

  • Issue: Precipitation upon addition of the hydroxylamine to the protein buffer.

    • Causality: The 2,6-dichlorobenzyl group is highly hydrophobic.

    • Solution: Increase the co-solvent (DMSO or DMF) concentration up to 10% if the protein tolerates it, or add a non-ionic surfactant (e.g., 0.05% Tween-20) to maintain solubility during the ligation.

  • Issue: Stalled reaction kinetics in small-molecule synthesis.

    • Causality: Incomplete neutralization of the hydrochloride salt, leaving the reaction medium too acidic and the amine fully protonated.

    • Solution: Verify the pH of the reaction mixture. Add a slight excess of the organic base (e.g., an additional 10 mol% of pyrrolidine or triethylamine) to ensure the nucleophile is fully liberated.

Sources

Application

Application Note: HPLC Reaction Monitoring of O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride Condensations

Introduction & Scope O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 1885-52-5) is a critical bifunctional building block widely utilized in the pharmaceutical and agrochemical industries[1]. Its primary applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 1885-52-5) is a critical bifunctional building block widely utilized in the pharmaceutical and agrochemical industries[1]. Its primary application lies in oxime ligation chemistry, where it condenses with ketones or aldehydes to form highly stable oxime ether derivatives. These derivatives are heavily utilized in drug development (such as the synthesis of fluoroquinolone antibacterial agents) due to their enhanced metabolic stability compared to free hydroxylamines or standard ethers[2].

This application note details a self-validating High-Performance Liquid Chromatography (HPLC) method designed to quantitatively monitor the condensation reaction between O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride and a model ketone (acetophenone).

Scientific Rationale & Method Development

As a Senior Application Scientist, developing a robust chromatographic method requires translating the physicochemical properties of the analytes into precise instrumental parameters. The causality behind our method choices is outlined below:

  • Stationary Phase Causality : The reaction mixture contains highly hydrophobic aromatic compounds (acetophenone and the resulting oxime ether) alongside a polar, ionizable amine salt. An end-capped C18 column (e.g., Waters XBridge) is selected because its high carbon load provides the necessary hydrophobic retention for the 2,6-dichlorobenzyl core, while the rigorous end-capping minimizes secondary interactions with the silica matrix.

  • Mobile Phase Dynamics : O-(2,6-Dichlorobenzyl)hydroxylamine is an alkoxyamine hydrochloride with a pKa of approximately 4.5. If analyzed under neutral conditions, the analyte will exist in a state of partial ionization, leading to severe peak broadening and tailing. By incorporating 0.1% Trifluoroacetic acid (TFA) into the mobile phase, the pH is driven down to ~2.0. This achieves two critical outcomes: (1) it fully protonates the alkoxyamine, ensuring a single ionization state, and (2) it neutralizes residual silanols on the silica support, completely suppressing electrostatic tailing.

  • Detection Strategy : The 2,6-dichlorobenzyl moiety acts as a strong chromophore. UV detection at 220 nm captures the maximum absorbance of both the aromatic rings and the conjugated oxime system, ensuring high sensitivity for reaction monitoring.

Visualization of Method Logic

HPLC_Method_Logic cluster_0 Analyte Physicochemistry cluster_1 Chromatographic Strategy cluster_2 Analytical Outcome A1 Amine Hydrochloride (Ionizable, pKa ~4.5) M1 Acidic Mobile Phase (0.1% TFA, pH 2.0) A1->M1 Dictates pH control M2 End-Capped C18 Column (High Carbon Load) A1->M2 Prevents peak tailing A2 2,6-Dichlorobenzyl Core (Hydrophobic, UV Active) A2->M2 Drives RP retention M3 UV Detection (220 nm & 254 nm) A2->M3 Determines wavelength O1 Suppressed Silanol Activity (Tailing Factor < 1.5) M1->O1 O2 Optimal Retention & Baseline Resolution M2->O2 O3 High Sensitivity & Accurate Quantitation M3->O3

Fig 1. Mechanistic causality between analyte properties and HPLC method parameters.

Self-Validating Experimental Protocol

System Architecture Note : This protocol incorporates a mandatory System Suitability Test (SST). The analytical sequence cannot proceed to unknown reaction samples unless the SST criteria are met. This creates a self-validating loop, ensuring absolute data trustworthiness before any kinetic data is recorded.

Step 1: Reaction Setup (Model Condensation)
  • In a 10 mL round-bottom flask, dissolve 1.0 mmol of1[1] and 1.0 mmol of Acetophenone in 5.0 mL of absolute ethanol.

  • Add 1.2 mmol of Pyridine to liberate the free alkoxyamine base and catalyze the condensation.

  • Stir the mixture at 60°C under a nitrogen atmosphere.

Step 2: Sample Preparation (Quenching & Dilution)
  • At designated time points (e.g., 0, 15, 30, 60 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Immediately transfer the aliquot into a 2.0 mL HPLC vial containing 950 µL of cold Acetonitrile.

    • Causality: The 20-fold dilution and sudden temperature drop effectively quench the reaction, locking the kinetic state for accurate temporal analysis.

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any precipitated pyridine hydrochloride salts prior to injection.

Step 3: HPLC Method Execution

Initialize the HPLC system using the parameters defined in Table 1 and the gradient program in Table 2 . Inject the SST standard mixture first. Only proceed to the reaction aliquots if the criteria in Table 3 are strictly met.

Data Presentation

Table 1: Chromatographic Conditions

ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection UV Diode Array (extracted at 220 nm and 254 nm)

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.09010Initial
10.01090Linear
12.01090Hold (Wash)
12.19010Linear
15.09010Re-equilibration

Table 3: System Suitability Criteria & Expected Retention Times

AnalyteExpected RT (min)Tailing Factor (Tf) LimitResolution (Rs) Limit
Pyridine (Catalyst)~2.1≤ 1.5N/A
Acetophenone (Reactant)~5.5≤ 1.2> 2.0
O-(2,6-Dichlorobenzyl)hydroxylamine~6.8≤ 1.5> 2.0
Oxime Ether (Product)~9.5≤ 1.2> 5.0

References

  • Title: EP0113092A1 - 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(oxoalkyl)-1-piperazinyl)

Sources

Method

GC-MS analysis of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride derivatives

Application Note: Advanced GC-MS Profiling of Carbonyl Compounds via O-(2,6-Dichlorobenzyl)oxime Derivatization Executive Summary & Analytical Rationale The quantification of low-molecular-weight, polar, and highly react...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS Profiling of Carbonyl Compounds via O-(2,6-Dichlorobenzyl)oxime Derivatization

Executive Summary & Analytical Rationale

The quantification of low-molecular-weight, polar, and highly reactive carbonyl compounds (aldehydes and ketones) in complex matrices remains a persistent challenge in analytical chemistry. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis often fails due to poor chromatographic peak shape, thermal degradation, and high volatility.

To circumvent these issues, O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (DCBHA·HCl) is employed as a highly specialized derivatizing agent. While reagents like PFBHA are traditionally favored for Electron Capture Detection (ECD), DCBHA is uniquely optimized for Mass Spectrometry. The reaction between DCBHA and target carbonyls yields stable O-(2,6-dichlorobenzyl)oxime derivatives .

The Mechanistic Advantage (Causality): The strategic choice of the 2,6-dichloro substitution provides a built-in mass spectral "barcode." Because chlorine naturally exists as two stable isotopes ( 35 Cl and 37 Cl in a ~3:1 ratio), any derivative containing the 2,6-dichlorobenzyl moiety will exhibit a distinct M, M+2, M+4 isotopic cluster in a predictable 9:6:1 ratio. This allows automated MS software to easily distinguish true derivatized analytes from complex background noise, fundamentally increasing the trustworthiness of the identification process [1].

Reaction Dynamics & Causality of pH Control

The derivatization process relies on the nucleophilic addition of the primary amine group of DCBHA to the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N-O-R linkage.

As an Application Scientist, it is critical to understand that this is not a universally spontaneous reaction; it is strictly pH-dependent. If the matrix is too acidic (pH < 3), the amine group of DCBHA becomes fully protonated (ammonium ion) and loses its nucleophilicity. Conversely, if the matrix is too basic (pH > 7), the carbonyl oxygen is not sufficiently protonated to activate the carbon center for attack [2]. Therefore, an acetate or phthalate buffer must be used to lock the reaction environment at an optimal pH of 4.0 to 6.0.

Mechanism cluster_pH pH Dependency of DCBHA Nucleophilicity pH1 pH < 3 Amine Protonated R1 Loss of Nucleophilicity (No Reaction) pH1->R1 pH2 pH 4 - 6 Optimal Balance R2 Rapid Oxime Yield (High Conversion) pH2->R2 pH3 pH > 7 Carbonyl Unactivated R3 Slow Addition Step (Incomplete Reaction) pH3->R3

The causal relationship between buffer pH and DCBHA derivatization efficiency.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates mandatory internal standards (IS) added prior to sample manipulation to account for matrix suppression and derivatization kinetics, alongside reagent blanks to monitor ambient carbonyl contamination (e.g., airborne formaldehyde).

Reagent Preparation
  • Derivatization Reagent: Dissolve 10 mg/mL of DCBHA·HCl (CAS: 1885-52-5) in LC-MS grade water. Prepare fresh daily.

  • Buffer Solution: 0.1 M Potassium hydrogen phthalate buffer, adjusted to pH 5.0 with 0.1 M NaOH.

  • Internal Standard (IS): Benzaldehyde-d5 (10 µg/mL in methanol).

Step-by-Step Derivatization Workflow
  • Aliquot & Spike: Transfer 5.0 mL of the aqueous sample into a 10 mL glass headspace vial. Immediately spike with 10 µL of the IS solution.

  • Buffering: Add 1.0 mL of the pH 5.0 phthalate buffer to the vial and vortex gently.

  • Reagent Addition: Add 250 µL of the 10 mg/mL DCBHA·HCl reagent.

  • Incubation (Causality Step): Seal the vial with a PTFE-lined cap and incubate in a water bath at 60°C for 45 minutes. Insight: Elevated temperature provides the activation energy required to drive the dehydration step of the oxime formation to >99% completion.

  • Liquid-Liquid Extraction (LLE): Cool the vial to room temperature. Add 2.0 mL of GC-grade Hexane (or Methyl tert-butyl ether). Vortex vigorously for 2 minutes to partition the hydrophobic oxime derivatives into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer through a small column of anhydrous sodium sulfate (to remove residual water) into a GC autosampler vial [3].

Workflow N1 1. Sample + IS N2 2. Buffer + DCBHA N1->N2 N3 3. Oximation (60°C, 45m) N2->N3 N4 4. LLE Extraction N3->N4 N5 5. GC-MS Analysis N4->N5

GC-MS analytical workflow for DCBHA-derivatized carbonyl compounds.

GC-MS Instrumental Parameters

  • Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector Temperature: 250°C.

  • Oven Program: Initial 50°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C.

  • Acquisition Mode: Full Scan (m/z 40–400) for untargeted profiling, or Selected Ion Monitoring (SIM) targeting the diagnostic m/z 159 base peak.

Quantitative Data & Diagnostic Ions

Under EI conditions, the O-(2,6-dichlorobenzyl)oxime derivatives undergo a highly favored alpha-cleavage at the oxygen-benzyl bond. This yields the highly stable 2,6-dichlorobenzyl cation ([C 7​ H 5​ Cl 2​ ] + ), which appears as the base peak at m/z 159 . The table below summarizes the expected mass spectral characteristics for common carbonyl derivatives.

Target AnalyteChemical FormulaDerivative MW ( g/mol )Diagnostic Base Peak (m/z)Characteristic Isotopic Cluster (M, M+2, M+4)Typical LOD (µg/L)
Formaldehyde CH 2​ O220.05159220, 222, 2240.5
Acetaldehyde C 2​ H 4​ O234.07159234, 236, 2380.6
Acetone C 3​ H 6​ O248.10159248, 250, 2520.8
Hexanal C 6​ H 12​ O290.15159290, 292, 2941.2
Benzaldehyde C 7​ H 6​ O296.11159296, 298, 3001.0

Note: Asymmetrical carbonyls (e.g., Acetaldehyde, Hexanal) will form both E and Z stereoisomers during derivatization, resulting in two closely eluting chromatographic peaks. Both peak areas must be integrated and summed for accurate quantification.

References

  • Application Notes and Protocols for the GC-MS Analysis Following Derivatization. BenchChem. Details the foundational principles of oximation and silylation for GC-MS volatility enhancement.

  • Determination of α- and β-Hydroxycarbonyls and Dicarbonyls in Snow and Rain Samples by GC/FID and GC/MS Employing Benzyl Hydroxyl Oxime Derivatization. Analytical Chemistry (ACS Publications), 2000. Provides authoritative grounding on the pH dependency and mechanism of benzyl hydroxyl oxime formation.

  • Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization. PubMed (NIH), 2005. Validates the LLE and microextraction methodologies for alkoxylamine-derivatized aldehydes.

Application

Application Note: O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride for Advanced Peptide Modification

Executive Summary & Scientific Rationale The precise chemical modification of peptides is a cornerstone of modern drug development, enabling the optimization of pharmacokinetics, stability, and target affinity. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The precise chemical modification of peptides is a cornerstone of modern drug development, enabling the optimization of pharmacokinetics, stability, and target affinity. Among the bioorthogonal reactions available, oxime ligation stands out for its high chemoselectivity and the hydrolytic stability of the resulting conjugate[1].

While standard O-benzylhydroxylamine is frequently used to modify peptides and proteins[2], the introduction of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 1885-52-5) offers distinct structural and electronic advantages. The 2,6-dichloro substitution on the benzyl ring serves a dual purpose:

  • Steric Shielding: The bulky chlorine atoms at the ortho positions sterically protect the adjacent oxime bond from enzymatic degradation and hydrolytic exchange, significantly extending the in vivo half-life of the conjugate.

  • Lipophilic Tuning: The dichlorobenzyl moiety acts as a hydrophobic pharmacophore, enhancing the membrane permeability of the modified peptide and facilitating intracellular target engagement.

This application note provides a comprehensive, self-validating guide to utilizing O-(2,6-Dichlorobenzyl)hydroxylamine HCl for the targeted modification of peptides bearing aldehyde or ketone handles.

Mechanistic Insights: The Causality of Oxime Ligation

To achieve high-yielding bioconjugations, researchers must understand the thermodynamic and kinetic drivers of oxime formation. The reaction proceeds via the nucleophilic attack of the aminooxy nitrogen on an electrophilic carbonyl carbon.

The pH Imperative

The reaction is strictly pH-dependent, with an optimal window between pH 4.5 and 5.5[3]. This specific range is chosen due to a critical kinetic compromise:

  • At pH < 4.0: The aminooxy group ( pKa​≈4.6 ) becomes fully protonated and loses its nucleophilicity, stalling the reaction.

  • At pH > 6.0: The carbonyl oxygen is insufficiently protonated, reducing the electrophilicity of the carbon center and slowing the attack.

Aniline Catalysis

Even at optimal pH, the direct reaction between an aminooxy and a ketone (or sterically hindered aldehyde) can be prohibitively slow. To bypass this,[1]. Aniline rapidly reacts with the carbonyl to form a transient Schiff base (imine) intermediate. Because the protonated Schiff base is significantly more electrophilic than the parent carbonyl, it undergoes rapid transimination by the O-(2,6-Dichlorobenzyl)hydroxylamine, accelerating the reaction rate by up to 400-fold.

Pathway A Peptide with N-term Ser/Thr B NaIO4 Oxidation (pH 7.0, 15 min) A->B C Glyoxylyl Peptide (Aldehyde Handle) B->C -30 Da Shift D Aniline Catalyst (pH 4.5) C->D Aniline Addition F O-(2,6-Dichlorobenzyl)hydroxylamine C->F Direct (Slow) E Schiff Base Intermediate (Highly Electrophilic) D->E E->F Nucleophilic Attack G Stable Oxime Conjugate (Lipophilic Tagged) F->G +174 Da Shift

Mechanism of aniline-catalyzed oxime ligation with O-(2,6-dichlorobenzyl)hydroxylamine.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By incorporating specific LC-MS checkpoints, the researcher can definitively confirm the success of each chemical transformation before proceeding.

DecisionTree Start Target Peptide for Modification Cond1 Contains N-terminal Ser/Thr? Start->Cond1 Cond2 Contains Ketone (e.g., pAcF)? Cond1->Cond2 No ProtA Protocol A: 1. NaIO4 Oxidation 2. Ligation (pH 4.5, 1h) Cond1->ProtA Yes ProtB Protocol B: Direct Ligation (pH 4.5, 37°C, 12-24h) Cond2->ProtB Yes End Purification via RP-HPLC & LC-MS Validation ProtA->End ProtB->End

Decision tree for selecting the appropriate oxime ligation protocol based on peptide handles.

Protocol A: N-Terminal Serine/Threonine Oxidation and Ligation

This method leverages the classic periodate cleavage of 1,2-aminoalcohols to generate a highly reactive N-terminal glyoxylyl (aldehyde) group, a technique historically used for the[4].

Step 1: Oxidation

  • Dissolve the target peptide (containing an N-terminal Ser or Thr) in 50 mM sodium phosphate buffer, pH 7.0, to a final concentration of 1 mM.

  • Add 2.0 equivalents of Sodium Periodate ( NaIO4​ ).

  • Incubate at room temperature (RT) for 15 minutes in the dark to prevent radical side reactions.

  • Quench the unreacted NaIO4​ by adding 10 equivalents of ethylene glycol or methionine.

  • Validation Checkpoint 1: Analyze via LC-MS. You must observe a mass shift of -30.0 Da (for Serine) or -44.0 Da (for Threonine), confirming the loss of formaldehyde/acetaldehyde and ammonia, and the formation of the glyoxylyl peptide.

Step 2: Oxime Ligation

  • Adjust the pH of the reaction mixture to 4.5 using 1 M Sodium Acetate buffer.

  • Add aniline to a final concentration of 100 mM.

  • Add 5.0 equivalents of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.

  • Incubate at RT for 1 to 2 hours with gentle agitation.

  • Validation Checkpoint 2: Analyze via LC-MS. The successful formation of the oxime conjugate will present as a +174.0 Da mass addition relative to the glyoxylyl intermediate (accounting for the 192.0 Da mass of the free base minus 18.0 Da for the loss of water).

Protocol B: Modification of Unnatural Ketone Amino Acids

For peptides incorporating ketone-bearing unnatural amino acids like p-acetylphenylalanine (pAcF), oxidation is unnecessary. However, ketones are inherently less electrophilic than aldehydes, requiring modified kinetics.

  • Dissolve the pAcF-containing peptide in 100 mM Sodium Acetate buffer, pH 4.5, to a concentration of 1 mM.

  • Add aniline to a final concentration of 100 mM.

  • Add 10.0 equivalents of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.

  • Incubate at 37°C for 12–24 hours.

  • Validation Checkpoint: Analyze via LC-MS to confirm a +174.0 Da mass shift relative to the starting peptide. Purify the final conjugate via preparative RP-HPLC.

Quantitative Data & Optimization Matrices

To aid in experimental design, the following tables summarize the kinetic behavior and stability profiles of O-(2,6-Dichlorobenzyl)hydroxylamine compared to standard reagents, as well as buffer optimization parameters.

Table 1: Reaction Kinetics and Conjugate Stability Comparison

Modification ReagentTarget HandleCatalystTime to >95% ConversionHalf-life in Human Serum (Oxime Bond)
O-BenzylhydroxylamineAldehydeNone4–6 hours~48 hours
O-BenzylhydroxylamineAldehydeAniline (100mM)< 1 hour~48 hours
O-(2,6-Dichlorobenzyl)hydroxylamine Aldehyde Aniline (100mM) < 1 hour > 120 hours (Steric shielding)
O-(2,6-Dichlorobenzyl)hydroxylamine Ketone Aniline (100mM) 12–24 hours > 144 hours

Table 2: Buffer and Catalyst Optimization Matrix

pH RangeBuffer SystemAniline CatalystReaction EfficiencyMechanistic Causality
2.0 – 3.00.1% TFA / WaterNonePoorAminooxy is fully protonated ( NH3+​ ) and non-nucleophilic.
4.0 – 5.0 Sodium Acetate 100 mM Optimal Perfect thermodynamic balance of carbonyl activation and aminooxy reactivity.
6.0 – 7.0Sodium Phosphate100 mMModerateReduced carbonyl protonation limits electrophilicity; aniline is less effective.
8.0+Tris / HEPESNonePoorCarbonyl is unactivated; high risk of peptide epimerization and side reactions.

References

  • Facile synthesis of homogeneous artificial proteins Journal of the American Chemical Society URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Chemical Communications (RSC Publishing) URL:[Link]

  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Peptide−Oligonucleotide Conjugates with Single and Multiple Peptides Attached to 2'-Aldehydes through Thiazolidine, Oxime, and Hydrazine Linkages Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride in Medicinal Chemistry &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Chemical Rationale O-(2,6-Dichlorobenzyl)hydroxylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Rationale

O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Characterized by its highly nucleophilic aminooxy group (driven by the α -effect) and a sterically hindered, lipophilic 2,6-dichlorobenzyl moiety, it is primarily employed to synthesize robust oxime ethers from carbonyl-containing substrates.

In drug design, replacing a standard ketone, hydrazone, or unsubstituted benzyl oxime with a 2,6-dichlorobenzyl oxime is a strategic pharmacophore optimization. This choice is driven by three causal factors:

  • Steric Shielding: The two bulky chlorine atoms at the ortho positions create a steric shield around the benzylic carbon, drastically reducing the rate of oxidative metabolism (e.g., benzylic hydroxylation by Cytochrome P450 enzymes)[1].

  • Electronic Stabilization: The electron-withdrawing inductive effect of the halogens decreases the electron density of the oxime C=N-O bond, enhancing its resistance to hydrolytic cleavage in acidic physiological environments (such as the stomach or tumor microenvironments).

  • Enhanced Lipophilicity: The dichloro substitution increases the overall LogP of the molecule, facilitating superior passive diffusion across lipid bilayers, which is critical for targeting intracellular pathogens or receptors[2].

Logic Root 2,6-Dichloro Substitution Steric Steric Hindrance Root->Steric Lipo High Lipophilicity Root->Lipo Elec Electron Withdrawal Root->Elec Metab CYP450 Resistance Steric->Metab Perm Membrane Permeability Lipo->Perm Stab Oxime Bond Stability Elec->Stab

Pharmacological and physicochemical advantages of the 2,6-dichlorobenzyl moiety.

Key Applications in Drug Discovery

Synthesis of Advanced Antimicrobial Agents

The reagent has been successfully utilized to synthesize oxime derivatives of fluoroquinolones, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(oxoalkyl)-1-piperazinyl]quinoline-3-carboxylic acids. These derivatives exhibit potent, broad-spectrum antimicrobial efficacy against both Gram-negative and Gram-positive bacteria[2]. The bulky oxime ether modification prevents rapid efflux and enzymatic degradation by bacterial resistance mechanisms.

Cholesterol Biosynthesis Inhibitors

In metabolic disease research, O-(2,6-dichlorobenzyl)hydroxylamine has been employed to prepare octahydronaphthalenone oxime derivatives. These compounds act as potent inhibitors of cholesterol biosynthesis, demonstrating the utility of the 2,6-dichlorobenzyl oxime scaffold in engaging complex, lipophilic enzymatic pockets[3].

Quantitative Data: Physicochemical Impact

The following table summarizes the typical shifts in physicochemical properties when replacing a standard O-benzyl oxime with an O-(2,6-dichlorobenzyl) oxime in a generic small-molecule scaffold.

PropertyO-Benzyl OximeO-(2,6-Dichlorobenzyl) OximePharmacological Causality & Implication
Lipophilicity ( Δ LogP) Baseline+0.8 to +1.2Increased passive diffusion across cell membranes and the BBB.
Metabolic Half-Life ( t1/2​ ) Short (< 1 hr)Prolonged (> 4 hrs)Ortho-chlorines sterically block CYP450-mediated benzylic hydroxylation.
Oxime Hydrolysis Rate ModerateVery LowInductive withdrawal stabilizes the C=N-O bond against acid hydrolysis.
Target Residence Time BaselineIncreasedHalogen bonding interactions with receptor backbone carbonyls enhance affinity.

Experimental Protocols

Protocol 1: General Synthesis of 2,6-Dichlorobenzyl Oxime Ethers (API Synthesis)

This self-validating protocol describes the condensation of a generic ketone/aldehyde API precursor with O-(2,6-dichlorobenzyl)hydroxylamine hydrochloride to form a stable oxime ether.

Workflow A Carbonyl Substrate (Aldehyde/Ketone) C Condensation (NaOAc, EtOH, 60°C) A->C B O-(2,6-Dichlorobenzyl) hydroxylamine HCl B->C D Target Oxime Ether (API / Conjugate) C->D

Workflow for the synthesis of oxime ethers using O-(2,6-Dichlorobenzyl)hydroxylamine HCl.

Step-by-Step Procedure:

  • Preparation of the Free Base: Suspend O-(2,6-dichlorobenzyl)hydroxylamine hydrochloride (1.2 equiv) and anhydrous Sodium Acetate (NaOAc, 1.5 equiv) in absolute Ethanol (0.2 M relative to the substrate). Stir at room temperature for 15 minutes.

    • Causality: The hydrochloride salt is highly stable for storage but non-nucleophilic. NaOAc acts as a mild base to liberate the free aminooxy group without causing base-catalyzed side reactions (like aldol condensation) on the substrate.

    • Validation Checkpoint 1: The suspension will become slightly cloudy as NaCl precipitates, visually confirming the successful liberation of the free base.

  • Substrate Addition: Add the carbonyl substrate (1.0 equiv) to the mixture in one portion.

  • Condensation Reaction: Heat the reaction mixture to 60–80 °C under a nitrogen atmosphere and reflux for 2–4 hours.

    • Causality: Heat accelerates the dehydration step of the intermediate hemiaminal. Nitrogen prevents the oxidative degradation of sensitive functional groups at elevated temperatures.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS.

    • Validation Checkpoint 2: Confirm the disappearance of the UV-active carbonyl starting material spot and the appearance of a new, less polar spot (the oxime ether). LC-MS must show the [M+H]+ mass of the target oxime.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO 3​ . Extract the aqueous layer twice with EtOAc.

    • Causality: The mildly basic aqueous wash neutralizes and removes residual acetic acid and unreacted hydroxylamine hydrochloride.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel flash chromatography.

    • Validation Checkpoint 3: Confirm the stereochemistry ( E/Z isomer ratio) of the purified product via 1 H-NMR. The benzylic CH 2​ protons typically appear as a distinct singlet around 5.2–5.4 ppm, which will split into two singlets if a mixture of E/Z isomers is present.

Protocol 2: Chemoselective Oxime Ligation for Peptide Bioconjugation

This protocol is used for attaching the lipophilic 2,6-dichlorobenzyl moiety to a peptide containing an unnatural ketone-bearing amino acid (e.g., p-acetylphenylalanine) to improve its half-life and membrane permeability.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer at pH 4.5.

    • Causality: Oxime ligation is highly pH-dependent. A pH of 4.5 is optimal because it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but basic enough to keep a fraction of the aminooxy group unprotonated (maintaining nucleophilicity).

  • Catalyst Addition: Add aniline to the buffer to achieve a 10 mM concentration.

    • Causality: Aniline acts as a nucleophilic catalyst. It reacts rapidly with the ketone to form a protonated Schiff base, which is highly electrophilic and undergoes rapid transimination with the hydroxylamine, accelerating the reaction by 10- to 40-fold.

  • Ligation: Dissolve the ketone-peptide (1.0 equiv, ~1 mM) in the buffer. Add O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (5.0 equiv). Incubate at 25 °C for 2 hours.

  • Validation & Purification:

    • Validation Checkpoint: Analyze an aliquot via MALDI-TOF or LC-MS. The mass should shift by +173 Da (mass of the reagent minus water).

    • Purify the conjugated peptide via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.

References

  • [1],[2] 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(oxo-alkyl)-1-piperazinyl]quinoline-3-carboxylic acids and their derivatives, and antibacterial agents containing them. US Patent 4547503A. Google Patents.

  • O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 1885-52-5). Sigma-Aldrich Product Catalog.

  • [3] Preparation of octahydronaphthalenone oxime derivatives for cholesterol biosynthesis inhibition. European Patent EP0570245A2. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride synthesis

Technical Support Center: o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride Synthesis Welcome to the Application Scientist Support Portal. This guide addresses common bottlenecks, yield optimization, and purification cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride Synthesis

Welcome to the Application Scientist Support Portal. This guide addresses common bottlenecks, yield optimization, and purification challenges encountered by researchers and drug development professionals during the synthesis of halogenated O-benzyl hydroxylammonium salts.

Reaction Pathway Analysis

SynthesisRoute Start 2,6-Dichlorobenzyl Halide (Chloride or Bromide) Conv1 N-Hydroxyphthalimide Phase Transfer Catalyst Start->Conv1 Conventional Route Opt1 N-Hydroxyurethane NaOEt / EtOH, <30°C Start->Opt1 Optimized One-Pot Route Conv2 N-(2,6-Dichlorobenzyloxy)phthalimide Conv1->Conv2 Conv3 Acidic or Hydrazine Deprotection Conv2->Conv3 Cleavage FreeBase O-(2,6-Dichlorobenzyl)hydroxylamine (Free Base in Ether) Conv3->FreeBase Difficult Purification (~65% Yield) Opt2 O-(2,6-Dichlorobenzyl) carbethoxyhydroxamate Opt1->Opt2 Opt3 Aqueous NaOH Reflux 2h Opt2->Opt3 In-situ Hydrolysis Opt3->FreeBase Ether Extraction (>78% Yield) Salt Ethanolic HCl Crystallization FreeBase->Salt Product O-(2,6-Dichlorobenzyl)hydroxylamine HCl Target Product Salt->Product

Comparison of conventional vs. optimized one-pot synthesis pathways for the target compound.

Troubleshooting & FAQs

Q1: My overall yield using the standard N-hydroxyphthalimide route is stuck at ~60-65%. Where am I losing product? A: The primary yield loss in the conventional Gabriel-type synthesis occurs during the deprotection step[1]. When you react N-(2,6-dichlorobenzyloxy)phthalimide with hydrazine, the byproduct is phthalhydrazide. Phthalhydrazide is notoriously difficult to separate from the free O-benzylhydroxylamine base because they often co-precipitate or form hydrogen-bonded complexes. If you use acidic hydrolysis instead, the harsh conditions required to cleave the phthalimide group can cause partial cleavage of the delicate N-O bond. This is a well-documented limitation of the conventional method[2][3].

Q2: How can I prevent N-alkylation and ensure regiospecific O-alkylation without using phthalimide? A: To achieve high regiospecificity, you must use an N-protected directing equivalent of hydroxylamine[4]. We recommend switching from N-hydroxyphthalimide to N-hydroxyurethane [2]. The carbethoxy group on N-hydroxyurethane effectively blocks the nitrogen lone pair, ensuring that the nucleophilic attack on the 2,6-dichlorobenzyl halide comes exclusively from the oxygen atom under basic conditions (sodium ethoxide)[2]. This guarantees regiospecific O-alkylation while avoiding the bulky phthalimide group[4].

Q3: I am struggling with the purification of the free base. How can I isolate the product without column chromatography? A: The protocol should be designed as a self-validating purification system[2]. By utilizing the one-pot N-hydroxyurethane method, the basic hydrolysis (NaOH) cleaves the carbethoxy group into ethanol and water-soluble sodium carbonate[2]. Because the free base O-(2,6-dichlorobenzyl)hydroxylamine is highly soluble in diethyl ether, you can extract it directly from the aqueous cleavage products[2]. By subsequently adding ethanolic HCl to the dried ether extract, the hydrochloride salt precipitates immediately[5]. This leverages the differential solubility of the salt (insoluble in ether) versus the impurities (soluble in ether), eliminating the need for chromatography and driving the yield upward[2][5].

Quantitative Method Comparison

ParameterConventional RouteOptimized One-Pot Route
Protecting Group N-HydroxyphthalimideN-Hydroxyurethane
Alkylation Conditions Phase transfer catalyst, RefluxNaOEt / Absolute EtOH, <30°C
Deprotection Reagent Hydrazine or strong acidAqueous NaOH (Reflux, 2h)
Primary Byproducts Phthalhydrazide or Phthalic acidEthanol, Sodium carbonate
Purification Method Filtration, often requires chromatographyEthereal extraction & direct crystallization
Overall Yield ~65%>78%

Optimized Experimental Protocol: One-Pot Sequential Synthesis

This step-by-step methodology is adapted from the optimized procedure for halo-substituted O-benzyl hydroxylammonium salts to maximize yield and purity.

Step 1: Preparation of the Alkoxide Base

  • In a flame-dried flask under an inert atmosphere, carefully dissolve 0.97 g of sodium metal in 70 mL of absolute ethanol to prepare a fresh sodium ethoxide solution. Causality: Freshly prepared NaOEt ensures a completely anhydrous environment during the initial phase, preventing the competitive hydrolysis of the benzyl halide into 2,6-dichlorobenzyl alcohol.

Step 2: Regiospecific O-Alkylation 2. Add 4.46 g of N-hydroxyurethane to the sodium ethoxide solution and stir at room temperature for 15 minutes to form the nucleophilic anion. 3. Slowly add 43 mmol of 2,6-dichlorobenzyl chloride (or bromide) dropwise. Critical: Control the addition rate so the internal temperature does not exceed 30 °C. Causality: Exceeding 30 °C increases the risk of polyalkylation and thermal degradation of the N-hydroxyurethane reagent. 4. Stir the reaction mixture for 8–10 hours at room temperature to ensure complete conversion to O-(2,6-dichlorobenzyl)carbethoxyhydroxamate.

Step 3: In-Situ Hydrolysis (Deprotection) 5. To the same reaction flask, add a solution of 3.46 g NaOH dissolved in 70 mL of distilled water. 6. Heat the mixture under reflux for exactly 2 hours. Causality: This specific timeframe and basic environment are sufficient to quantitatively cleave the carbethoxy group without risking the cleavage of the N-O bond of the newly formed hydroxylamine.

Step 4: Self-Validating Extraction and Salt Formation 7. Remove the ethanol from the mixture via rotary evaporation. 8. Extract the cooled aqueous residue with diethyl ether (3 × 100 mL). The free base partitions into the organic layer, leaving the carbonate byproducts in the aqueous phase. 9. Dry the combined ether extracts over anhydrous Na₂SO₄ and concentrate the volume to approximately 100 mL. 10. Carefully add 8.5 mL of 5N ethanolic HCl. A white precipitate of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride will form immediately. 11. Filter the precipitate and wash with ice-cooled diethyl ether to yield the highly pure target salt (>78% yield).

References

  • Bonaccorsi, F., & Giorgi, R. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147. URL:[Link]

  • Emami, S., & Foroumadi, A. (2015). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 8(1), S225-S228. URL:[Link]

Sources

Optimization

purification of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride from crude reaction mixture

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) Welcome to the technical support portal for the downstream p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5)

Welcome to the technical support portal for the downstream processing of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Because it is typically synthesized via the Gabriel-type O-alkylation of N-hydroxyphthalimide followed by deprotection [1], the crude reaction mixture presents unique separation challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Purification Workflow Architecture

The following diagram illustrates the optimized downstream processing route, transitioning from a complex crude mixture to a high-purity crystalline active salt.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Hydrazinolysis) Filter Primary Filtration (Remove Phthalhydrazide) Crude->Filter Filter cold suspension Filtrate Aqueous Filtrate (pH Adjustment to >10) Filter->Filtrate Retain liquid, discard cake Extraction Liquid-Liquid Extraction (DCM or EtOAc) Filtrate->Extraction Add organic solvent Organic Organic Phase (Free Base Isolation) Extraction->Organic Phase separation Acidify Anhydrous Acidification (HCl in Ether at 0-5°C) Organic->Acidify Dry (Na2SO4) & filter Crystallize Crystallization & Filtration Acidify->Crystallize Control supersaturation Pure Pure O-(2,6-Dichlorobenzyl) hydroxylamine HCl Crystallize->Pure Wash & vacuum dry

Workflow for purifying O-(2,6-Dichlorobenzyl)hydroxylamine HCl from crude mixtures.

Troubleshooting Guides & FAQs

Q1: During the extraction of the free base, I observe a stubborn white emulsion or precipitate at the aqueous-organic interface. What is it, and how do I resolve it? Causality: This interfacial precipitate is almost certainly residual phthalhydrazide (if deprotected via hydrazine) or phthalic acid (if deprotected via acidic hydrolysis). Phthalhydrazide has a pKa of ~5.4; it is poorly soluble in neutral aqueous solutions and highly insoluble in most organic extraction solvents. Resolution: You must exploit the pH-dependent solubility of the byproduct. Before adding your organic extraction solvent, adjust the aqueous phase to a pH > 10.5 using 10% NaOH (aq). At this alkaline pH, phthalhydrazide is deprotonated into a highly water-soluble sodium salt, driving it entirely into the aqueous phase. This allows the lipophilic free base of O-(2,6-dichlorobenzyl)hydroxylamine to partition cleanly into the organic phase without emulsion formation.

Q2: When I add HCl to form the salt, the product "oils out" as a dense syrup at the bottom of the flask instead of forming crystals. How can I induce proper crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the hydrochloride salt precipitates too rapidly from a solvent in which it has moderate solubility, or when the solvent system is too polar, preventing the thermodynamic formation of a stable crystal lattice. Resolution: Never use aqueous HCl or concentrated HCl in highly polar solvents (like pure ethanol) for the precipitation step. Instead, utilize an anhydrous solvent/antisolvent system. Dissolve the free base in a moderately polar solvent (e.g., Dichloromethane) and add anhydrous HCl (e.g., 2.0 M HCl in diethyl ether) dropwise at 0–5 °C. The slow addition and the presence of the ethereal antisolvent lower the supersaturation rate, promoting steady nucleation over oiling out.

Q3: The final hydrochloride salt has a yellow/brown discoloration. How can I achieve a pristine white powder? Causality: Discoloration typically arises from trace oxidation of the hydroxylamine free base during the extraction phase or from trace transition metal impurities introduced by reaction vessels. Resolution: Introduce an activated carbon scavenging step prior to salt formation. Treat the dried organic solution containing the free base with 5–10% w/w activated carbon. Stir for 15 minutes at room temperature, then filter through a pad of Celite to remove the carbon dust. Proceed with the anhydrous acidification.

Experimental Protocols: Self-Validating Methodology

This protocol is designed as a self-validating system; specific visual cues are embedded to ensure each step has been successfully executed before proceeding to the next.

Phase 1: Byproduct Cleavage and Initial Filtration

  • Following the hydrazinolysis of the protected intermediate (typically refluxed in ethanol), cool the reaction mixture to 0 °C for 2 hours to maximize the precipitation of the phthalhydrazide byproduct.

  • Filter the cold suspension through a sintered glass funnel. Wash the filter cake with cold ethanol (2 × 20 mL) to ensure no trapped product is lost.

  • Concentrate the filtrate in vacuo to completely remove the ethanol.

Phase 2: Acid-Base Extraction (Self-Validating Step) 4. Suspend the concentrated, crude residue in 100 mL of distilled water. 5. Validation Checkpoint: Slowly add 10% NaOH (aq) while monitoring the pH. Bring the pH to 10.5–11.0. Self-Validation: The cloudy suspension must become a largely transparent, biphasic mixture as the residual solid phthalhydrazide dissolves into the aqueous layer. 6. Extract the alkaline aqueous phase with Dichloromethane (DCM) (3 × 50 mL). 7. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

Phase 3: Anhydrous Salt Formation 8. Transfer the dried DCM solution to a round-bottom flask equipped with a magnetic stirrer and cool to 0–5 °C in an ice bath. 9. Slowly add 1.1 molar equivalents of anhydrous HCl (2.0 M in diethyl ether) dropwise over 15 minutes. 10. Validation Checkpoint: A pristine white crystalline precipitate of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride [2] will begin to form immediately. If the solution turns cloudy but fails to drop crystals, seed the flask with a few pure crystals or scratch the inside of the glass with a stirring rod. 11. Stir for an additional 30 minutes at 0 °C. Filter the crystals under vacuum, wash with ice-cold diethyl ether (2 × 20 mL), and dry under high vacuum at 40 °C to a constant weight.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in preventing yield loss and product oiling. Use the table below to guide your solvent choices during the purification workflow.

SolventWorkflow RoleBoiling PointPolarity IndexSuitability & Mechanistic Notes
Dichloromethane (DCM) Extraction / Base Carrier39.6 °C3.1Excellent. Highly solubilizes the free base but acts as a poor solvent for the HCl salt, making it ideal for the acidification step.
Ethyl Acetate (EtOAc) Extraction / Carrier77.1 °C4.4Good. A viable, less toxic alternative to DCM. However, trace water must be rigorously removed before HCl addition to prevent oiling.
Diethyl Ether Antisolvent / HCl Carrier34.6 °C2.8Critical. Used as the carrier for anhydrous HCl. Its low polarity rapidly decreases the solubility of the forming salt, forcing crystallization.
Ethanol (Absolute) Recrystallization78.3 °C5.2Situational. Do not use for initial precipitation. Only use hot ethanol for recrystallizing an already formed, impure solid salt.
References
  • Bonaccorsi, F., & Giorgi, R. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5). As an O-alkylhydroxylamine featuring a sterically demanding 2,6-dichlorobenzyl moiety, this reagent is highly valuable for synthesizing stable oxime ethers and hydroxamates. However, its bulky nature and salt formulation introduce unique kinetic and solubility challenges.

Below, we dissect the causality behind common experimental failures and provide self-validating, field-proven protocols to rescue your syntheses.

Section 1: Oxime Ligation Troubleshooting

Q: My oxime formation is stalling at 15-20% conversion, even after 24 hours. What is the mechanistic bottleneck?

A: The bottleneck is likely a misalignment of pH and steric hindrance. The reaction between a carbonyl and an O-alkylhydroxylamine is heavily pH-dependent. At a pH below 4.0, the hydroxylamine remains fully protonated as the hydrochloride salt, rendering it non-nucleophilic. Conversely, at a pH above 6.0, the carbonyl oxygen is insufficiently protonated, which reduces its electrophilicity[1][2].

Furthermore, the 2,6-dichlorobenzyl group exerts significant steric shielding. If you are reacting this with a bulky ketone, the standard transition state is energetically unfavorable. To bypass this, you must employ nucleophilic catalysis (e.g., pyrrolidine), which forms a highly reactive iminium intermediate that is far more susceptible to attack by the bulky hydroxylamine[3].

OximeTroubleshooting Start Oxime Reaction Stalled CheckPH Check Reaction pH Start->CheckPH LowPH pH < 4 Amine Protonated CheckPH->LowPH HighPH pH > 6 Carbonyl Unactivated CheckPH->HighPH OptPH pH 4-6 Optimal Range CheckPH->OptPH AddBase Add NaOAc / Pyridine LowPH->AddBase AddAcid Add AcOH HighPH->AddAcid CheckSterics Check Steric Hindrance OptPH->CheckSterics AddBase->CheckPH AddAcid->CheckPH Catalyst Add Pyrrolidine Catalyst CheckSterics->Catalyst Ketone/Bulky Aldehyde Success Full Conversion CheckSterics->Success Unhindered Aldehyde Catalyst->Success

Logical troubleshooting workflow for optimizing oxime formation conditions.

Standardized Protocol: Organocatalyzed Oxime Ligation

This self-validating protocol utilizes pyrrolidine to accelerate the reaction, allowing it to proceed under mild conditions without requiring a massive excess of base[3].

  • Dissolution: Dissolve o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (1.0 eq) and the target aldehyde/ketone (1.0 eq) in a 1:1 mixture of THF and Water (0.33 M concentration). Note: Aqueous media facilitates the rapid dissociation of the hydrochloride salt.

  • Catalysis: Add a freshly prepared solution of pyrrolidine in THF (20 mol%).

  • Propagation: Stir the mixture at room temperature. The reaction typically reaches >95% conversion in 30 minutes to 4 hours.

  • Isolation: Filter the reaction mixture through a short pad of basic Celite (Hyflo Super Cel) using a glass frit, eluting with EtOAc to remove the catalyst and salts. Concentrate the filtrate.

Section 2: Amide Coupling (Hydroxamate Synthesis) Troubleshooting

Q: When coupling the reagent with a carboxylic acid using EDC/HOBt, I recover unreacted starting material and observe N,N-diacyl side products. How can I fix this?

A: This is a classic issue of poor synchronization between ester activation and amine free-basing. o-(2,6-Dichlorobenzyl)hydroxylamine is supplied as an HCl salt. If it is not fully neutralized prior to encountering the activated ester, the nucleophilic attack is severely retarded[4][5]. While the amine struggles to attack due to the bulky 2,6-dichloro substitution, the activated ester degrades or undergoes over-acylation.

Switching to HATU provides a highly reactive OAt-ester intermediate. Pre-incubating the hydroxylamine salt with a strong, non-nucleophilic base like DIPEA ensures the amine is fully nucleophilic the moment it is introduced to the active ester.

AmideCoupling Acid Carboxylic Acid Activation Add HATU + DIPEA Acid->Activation ActiveEster Activated Ester Intermediate Activation->ActiveEster Coupling Nucleophilic Attack ActiveEster->Coupling AmineSalt o-(2,6-Dichlorobenzyl) hydroxylamine HCl FreeBase Neutralization (Excess DIPEA) AmineSalt->FreeBase FreeBase->Coupling Product Hydroxamate Product Coupling->Product

Experimental workflow for amide coupling with O-alkylhydroxylamine hydrochloride salts.

Standardized Protocol: HATU-Mediated Hydroxamate Synthesis
  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM (0.2 M). Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature to form the activated ester.

  • Free-Basing: In a separate vial, suspend o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (1.1 eq) in DMF/DCM. Add DIPEA (1.5 eq) and agitate until the solution becomes homogenous, indicating complete neutralization[5].

  • Coupling: Transfer the free-based hydroxylamine dropwise to the activated ester mixture.

  • Completion: Stir for 1-3 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Section 3: Quantitative Reaction Parameters

To ensure reproducibility, benchmark your reaction conditions against the optimized parameters summarized below:

Reaction TypeReagent / CatalystOptimal pHBase RequirementTypical Conversion Time
Oxime Formation (Standard) NaOAc / AcOH4.0 - 6.01.1 - 1.5 eq2 - 12 hours
Oxime Formation (Catalyzed) Pyrrolidine (20 mol%)Neutral / AqueousNone (if aqueous)30 min - 4 hours
Amide Coupling (Hindered) HATU / DIPEAN/A (Organic)3.0 eq total1 - 3 hours
Amide Coupling (Standard) EDC / HOBt / TEAN/A (Organic)2.0 - 2.5 eq total4 - 16 hours

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my oxime product hydrolyzing back to the starting material during the workup phase? A: While O-benzyl oxime linkages are generally highly stable under physiological conditions, they are susceptible to hydrolysis under strongly acidic conditions. Extreme acidic workups drive the equilibrium backward toward the parent carbonyl and hydroxylamine[6]. Always use mild, slightly basic washes (e.g., saturated NaHCO₃) during your extraction phase to preserve the oxime bond.

Q: Can I use water as the sole solvent for oxime formation with this bulky reagent? A: Pure water is usually insufficient due to the extreme hydrophobicity of the 2,6-dichlorobenzyl group, which will cause the reagent to crash out of solution. However, a mixed aqueous-organic system (like THF/H₂O or MeOH/H₂O) is highly recommended. The aqueous component facilitates the fast dissociation of the hydrochloride salt, allowing the reaction to proceed efficiently without the need for harsh bases[3].

References

  • Reagent Activated Cotton Fiber for Rapid Determination of Aldehydes in Diverse Matrices Nature Environment and Pollution Technology[Link]

  • US20040230046A1 - Lincomycin derivatives possessing antibacterial activity Google P
  • Optimization of a Biomimetic Transamination Reaction Journal of the American Chemical Society (ACS Publications)[Link]

  • EP2428503B1 - Synthesis of tripodal catechol derivatives with a flexible base for functionalising surfaces Google P
  • Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

side reactions and byproducts of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride

Welcome to the technical support center for O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions and byproducts encountered during its use. Given the limited specific literature for this particular molecule, this guide synthesizes information from closely related analogues and fundamental principles of hydroxylamine chemistry to offer practical solutions and a deeper understanding of potential experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Question: I am synthesizing O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride, likely from 2,6-dichlorobenzyl halide and an N-hydroxyphthalimide precursor, but I'm observing low yields. What are the potential causes and solutions?

Answer: Low yields in this two-step synthesis can often be attributed to several factors, primarily in the N-alkylation and subsequent hydrazinolysis steps.

Troubleshooting Workflow for Low Yield Synthesis

cluster_synthesis Synthesis Troubleshooting start Low Yield Observed check_alkylation Step 1: N-Alkylation Issues? start->check_alkylation check_hydrazinolysis Step 2: Hydrazinolysis Issues? check_alkylation->check_hydrazinolysis No alkylation_cause1 Incomplete Reaction (Check TLC) check_alkylation->alkylation_cause1 Yes alkylation_cause2 Side Reactions of 2,6-Dichlorobenzyl Halide check_alkylation->alkylation_cause2 Yes hydrazinolysis_cause1 Incomplete Cleavage check_hydrazinolysis->hydrazinolysis_cause1 Yes hydrazinolysis_cause2 Product Loss During Workup check_hydrazinolysis->hydrazinolysis_cause2 Yes alkylation_solution1 Optimize: Increase temp, prolong reaction time, use stronger base (e.g., DBU) alkylation_cause1->alkylation_solution1 end Yield Improved alkylation_solution1->end alkylation_solution2 Use high-purity starting material, maintain inert atmosphere alkylation_cause2->alkylation_solution2 alkylation_solution2->end hydrazinolysis_solution1 Increase hydrazine equivalents, extend reflux time hydrazinolysis_cause1->hydrazinolysis_solution1 hydrazinolysis_solution1->end hydrazinolysis_solution2 Careful pH adjustment for precipitation, optimize extraction solvent hydrazinolysis_cause2->hydrazinolysis_solution2 hydrazinolysis_solution2->end

Caption: Troubleshooting workflow for low synthesis yield.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inefficient N-Alkylation The reaction of 2,6-dichlorobenzyl halide with N-hydroxyphthalimide may be sluggish. This can be due to insufficient basicity of the catalyst or steric hindrance from the ortho-chloro substituents.Monitor the reaction by Thin-Layer Chromatography (TLC).[1] If the starting material persists, consider increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Side Reactions of Benzyl Halide 2,6-Dichlorobenzyl halides can undergo self-condensation or hydrolysis, especially under basic conditions and elevated temperatures.Ensure the use of a high-purity benzyl halide. Running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.
Incomplete Hydrazinolysis The cleavage of the phthalimide group by hydrazine hydrate might be incomplete.[1]Increase the molar excess of hydrazine hydrate and/or extend the reflux time. Monitor the disappearance of the N-alkoxyphthalimide intermediate by TLC.
Product Loss During Workup The desired hydroxylamine is basic and is typically isolated as its hydrochloride salt by acidification.[1] Improper pH control can lead to incomplete precipitation or co-precipitation of impurities.After removing the phthalhydrazide byproduct by filtration, carefully acidify the filtrate with hydrochloric acid. Monitor the pH to ensure complete precipitation of the hydrochloride salt without making the solution overly acidic, which could promote degradation.[2]
Issue 2: Presence of Impurities in the Final Product

Question: My final product of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride shows unexpected peaks in NMR/LC-MS analysis. What are the likely byproducts?

Answer: The impurities can originate from the starting materials or be formed during the reaction. Based on the probable synthetic route, here are the most common byproducts:

Table of Potential Byproducts and Their Origin:

Potential Byproduct Structure Origin and Reason for Formation Identification and Removal
2,6-Dichlorobenzyl alcohol alt text Hydrolysis of the starting 2,6-dichlorobenzyl halide in the presence of water.Can be detected by GC-MS. Removal is typically achieved by recrystallization of the final hydrochloride salt.
Bis(2,6-dichlorobenzyl) ether alt text+ether) Self-condensation of 2,6-dichlorobenzyl halide under basic conditions.Can be identified by NMR and MS. It is less polar than the desired product and can be removed by column chromatography of the free base before salt formation, or by recrystallization.
2,6-Dichlorotoluene alt text An unreacted starting material from the synthesis of 2,6-dichlorobenzyl halide.Detected by GC-MS. Should be removed during the purification of the benzyl halide intermediate.
Phthalhydrazide alt text A stoichiometric byproduct from the hydrazinolysis of N-((2,6-dichlorobenzyl)oxy)phthalimide.[1]It has low solubility in many organic solvents and is typically removed by filtration after the hydrazinolysis step.[1]
N,N-Bis(2,6-dichlorobenzyl)hydroxylamine alt texthydroxylamine) Over-alkylation of the hydroxylamine product if it is not efficiently removed or protected after formation. A related bis-substituted compound has been reported for a similar synthesis.[1]Can be detected by LC-MS. Purification by column chromatography of the free base may be necessary.

Proposed Synthetic Pathway and Origin of Byproducts

cluster_synthesis_pathway Synthetic Pathway and Byproduct Formation benzyl_halide 2,6-Dichlorobenzyl Halide intermediate N-((2,6-Dichlorobenzyl)oxy)phthalimide benzyl_halide->intermediate + N-Hydroxyphthalimide (Base) hydrolysis_bp 2,6-Dichlorobenzyl Alcohol (Hydrolysis) benzyl_halide->hydrolysis_bp H₂O ether_bp Bis(2,6-dichlorobenzyl) Ether (Self-condensation) benzyl_halide->ether_bp Base n_hydroxy N-Hydroxyphthalimide n_hydroxy->intermediate hydrazine Hydrazine Hydrate free_base O-(2,6-Dichlorobenzyl)hydroxylamine (Free Base) hydrazine->free_base intermediate->free_base + Hydrazine hydrazide_bp Phthalhydrazide intermediate->hydrazide_bp + Hydrazine final_product O-(2,6-Dichlorobenzyl)hydroxylamine HCl free_base->final_product + HCl

Caption: Synthetic pathway and points of byproduct formation.

Issue 3: Product Degradation During Storage or in Solution

Question: My stored O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride has developed a color, or its purity decreases over time when dissolved in a buffer. Why is this happening and how can I prevent it?

Answer: Hydroxylamine derivatives can be susceptible to degradation, particularly through oxidation and hydrolysis.[2][3]

Factors Affecting Stability and Mitigation Strategies:

  • Oxidation: The hydroxylamine moiety is a reducing agent and can be oxidized, especially in the presence of air (oxygen) and trace metal ions.[2][4] This often leads to the formation of colored byproducts.

    • Solution: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[2] For solutions, use deoxygenated solvents and buffers (e.g., by sparging with an inert gas). Avoid using metal spatulas and consider using glassware that has been washed with a chelating agent like EDTA to remove trace metal ions.[2]

  • pH-Dependent Hydrolysis: Both acidic and basic conditions can promote the degradation of O-substituted hydroxylamines.[2]

    • Acidic Conditions: Strong acidic conditions can catalyze the hydrolysis of the O-N bond, leading to the formation of 2,6-dichlorobenzyl alcohol and hydroxylamine.[2]

    • Basic Conditions: In basic media, O-aryl hydroxylamines are particularly susceptible to oxidation.[2]

    • Solution: When using the compound in solution, prepare it fresh and use it promptly. If a buffered solution is required, conduct small-scale stability studies at the intended pH to determine the compound's half-life under those conditions.

  • Temperature and Light: Elevated temperatures and exposure to UV light can accelerate decomposition.[2]

    • Solution: Store the compound in a cool, dark place, ideally refrigerated (2-8 °C).[2] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary application of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride?

A1: O-benzylhydroxylamine derivatives are valuable reagents in medicinal chemistry and analytical sciences.[1] They serve as versatile intermediates for synthesizing more complex molecules, often used to introduce the O-benzylhydroxylamine moiety as a bioisostere for other functional groups in drug design.[1] A key application is their reaction with aldehydes and ketones to form stable oxime ethers, which is useful for the derivatization of carbonyl-containing molecules to improve their detection and quantification by methods such as gas chromatography (GC) and liquid chromatography (LC).[1][5]

Q2: Can I use the free base of O-(2,6-Dichlorobenzyl)hydroxylamine instead of the hydrochloride salt?

A2: Yes, the free base is often used in organic reactions, particularly when a non-acidic environment is required. The hydrochloride salt is typically the form in which the compound is isolated and stored due to its enhanced stability. To use the free base, you can typically neutralize a solution of the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extract the free base into an organic solvent. However, be aware that the free base may be less stable than the salt and should generally be used immediately after preparation.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: While a specific Safety Data Sheet (SDS) for O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is not widely available, precautions for related hydroxylamine derivatives should be followed.[6] These compounds may cause skin, eye, and respiratory irritation.[6] It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Hydroxylamine and its salts can be thermally unstable, although the O-benzyl substitution generally increases stability.[7][8] Avoid heating the solid material to high temperatures.

Q4: What analytical techniques are best for monitoring reactions involving this compound?

A4: For monitoring the progress of reactions, Thin-Layer Chromatography (TLC) is a rapid and effective technique.[1] For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection is suitable, as the dichlorobenzyl group is a strong chromophore. For structural confirmation and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.

References

  • O-(2-Chloro-6-fluorobenzyl)hydroxylamine chemical properties - Benchchem.
  • Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - ResearchGate.
  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc - IChemE.
  • Organic Syntheses Procedure.
  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity.
  • Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed.
  • CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents.
  • New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride.
  • Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions - Benchchem.
  • CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents.
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps - ResearchGate.
  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base.
  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC.
  • Mechanism of the Redox Reaction of Hydroxylamine and Bromate Ions in Aqueous Hydrochloric Acid Medium - Scholars Research Library.
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps - SciSpace.
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research.
  • THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE - Zenodo.
  • An In-depth Technical Guide to O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride - Benchchem.
  • Hydroxylamine synthesis by oxidation - Organic Chemistry Portal.

Sources

Troubleshooting

optimizing reaction conditions for o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride

Welcome to the Advanced Technical Support Center for o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5). This compound is a critical bifunctional building block used extensively in the synthesis of O-benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5). This compound is a critical bifunctional building block used extensively in the synthesis of O-benzyl oximes, active pharmaceutical ingredients (APIs), and complex peptide architectures.

Because the 2,6-dichlorobenzyl moiety drastically alters the electronic and steric environment of the hydroxylamine core compared to a standard benzyl group, researchers frequently encounter challenges related to nucleophilicity, pH dependency, and protecting-group cleavage. This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to optimize your synthetic workflows.

I. Quantitative Data & Reagent Profiling

To successfully utilize o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride, you must first understand its physicochemical boundaries. The electron-withdrawing nature of the two ortho-chlorine atoms significantly impacts both the basicity of the amine and the stability of the ether linkage.

ParameterOptimal Value / ObservationMechanistic Rationale
Amine pKₐ (Conjugate Acid) ~4.5 – 5.0The inductive effect of the 2,6-dichloroaryl ring slightly reduces the basicity of the nitrogen compared to aliphatic amines.
Optimal Condensation pH 4.5 – 6.0Balances the concentration of the free-base nucleophile with the necessary trace protonation of the target carbonyl oxygen .
Acid Stability (Cleavage) Stable in 50% TFA/DCMThe ortho-chlorines destabilize the intermediate carbocation, preventing cleavage by mild acids. Requires HF or TMSOTf for removal .
Hydrogenolysis (Pd/C, H₂) Highly Variable / PoorThe bulky chlorines sterically hinder the Pd surface. Competitive hydrodehalogenation (loss of Cl) often outpaces C-O bond cleavage.

II. Troubleshooting Guides & FAQs

Q1: Why am I observing low yields or stalled reactions during oxime condensation with my target aldehyde/ketone?

The Causality: o-(2,6-Dichlorobenzyl)hydroxylamine is supplied as a hydrochloride salt. If the reaction is run in a solvent without an appropriate base, the amine remains fully protonated ( −NH3+​ ) and is entirely non-nucleophilic. Conversely, if you add a strong base (like NaOH or excess Triethylamine) and push the pH above 8, the target carbonyl is no longer activated by protonation, and the elimination of water (dehydration of the hemiaminal intermediate) is severely retarded. The Solution: Use an amphoteric buffer system. Sodium acetate (NaOAc) or Pyridine in ethanol/methanol are ideal. They neutralize the HCl salt to liberate the free amine while buffering the reaction at the optimal pH of ~5.0.

Q2: I am trying to deprotect the 2,6-dichlorobenzyl group using standard catalytic hydrogenation (H₂, Pd/C), but LC-MS shows a complex mixture. What is happening?

The Causality: The 2,6-dichlorobenzyl group is notoriously resistant to standard hydrogenolysis. When forced under high pressure or heat, the palladium catalyst triggers competitive hydrodehalogenation. The aryl-chlorine bonds are reduced before the benzylic C-O bond is cleaved, leading to a chaotic mixture of mono-chloro, fully dechlorinated, and partially cleaved products. The Solution: Abandon hydrogenation for this specific protecting group. Instead, utilize strong Lewis acid-catalyzed cleavage (e.g., TMSOTf in TFA) or Brønsted superacids (anhydrous HF), which bypass the metal-surface mechanism entirely and force an SN​1/SN​2 cleavage of the ether bond.

Q3: During N-alkylation of the hydroxylamine, I am getting significant N,N-dialkylation. How can I favor monoalkylation?

The Causality: The primary amine of the deprotonated hydroxylamine is highly nucleophilic. Once the first alkyl group is added, the resulting secondary amine often becomes more nucleophilic due to the electron-donating effect of the new alkyl chain, leading to rapid over-alkylation. The Solution: Invert your addition sequence. Slowly add the electrophile (alkyl halide) dropwise to a large stoichiometric excess of the hydroxylamine free base at 0 °C. Use a mild, insoluble base like anhydrous K2​CO3​ in DMF to act as an acid sponge without homogenously over-activating the amine.

III. Mechanistic Workflows

Understanding the exact chemical pathways prevents trial-and-error chemistry. Below are the logical workflows for the two most common procedures involving this compound.

Condensation A o-(2,6-Dichlorobenzyl) hydroxylamine HCl B Neutralization (NaOAc / Pyridine) A->B Base Addition C Free Base Hydroxylamine B->C -HCl D Carbonyl Addition (Aldehyde/Ketone) C->D Nucleophilic Attack E Oxime Formation (Target Product) D->E Dehydration (pH 4-6)

Caption: Workflow for the pH-dependent condensation of o-(2,6-Dichlorobenzyl)hydroxylamine with carbonyls.

Deprotection Start O-(2,6-Dichlorobenzyl) Protected Substrate Decision Cleavage Reagent Selection Start->Decision TFA 50% TFA / DCM (Standard Peptide Cleavage) Decision->TFA Mild Acid HF Anhydrous HF or TMSOTf + Scavengers Decision->HF Strong Lewis/Brønsted Acid Fail No Reaction (Protecting Group Retained) TFA->Fail Carbocation destabilized by Cl atoms Success Successful Cleavage (Free Hydroxyl Group) HF->Success SN1/SN2 Cleavage Scavengers trap cation

Caption: Decision tree for the acidic deprotection of the 2,6-dichlorobenzyl ether group.

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Oxime Condensation

This protocol utilizes a buffered system to ensure maximum nucleophilicity without stalling the dehydration step.

Reagents:

  • o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (1.1 eq)

  • Target Aldehyde/Ketone (1.0 eq)

  • Sodium Acetate (NaOAc, anhydrous) (1.2 eq)

  • Solvent: Absolute Ethanol (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Salt Neutralization: Suspend o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride and NaOAc in absolute ethanol. Stir at room temperature for 15 minutes. Causality: This pre-stir generates the free base in situ. The mixture will likely become cloudy as NaCl precipitates.

  • Substrate Addition: Add the target aldehyde or ketone to the suspension.

  • Reaction Phase: Heat the mixture to reflux (75–80 °C) for 2 to 4 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The highly UV-active 2,6-dichlorobenzyl group makes tracking the product straightforward. The product spot should run higher (less polar) than the starting hydroxylamine.

  • Workup: Cool to room temperature, concentrate the ethanol under reduced pressure, and partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: TMSOTf-Mediated Deprotection of the 2,6-Dichlorobenzyl Group

Because the 2,6-dichlorobenzyl group resists standard 50% TFA , this protocol uses Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to force cleavage, paired with scavengers to prevent side-reactions.

Reagents:

  • O-(2,6-Dichlorobenzyl)-protected substrate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq)

  • Thioanisole (Scavenger) (2.0 eq)

  • m-Cresol (Scavenger) (2.0 eq)

Step-by-Step Methodology:

  • Scavenger Pre-incubation: Dissolve the protected substrate in a mixture of TFA, thioanisole, and m-cresol (Volume ratio: 8:1:1). Stir at 0 °C for 10 minutes in an ice bath. Causality: Thioanisole and m-cresol act as soft nucleophiles. When the highly reactive 2,6-dichlorobenzyl carbocation is generated, these scavengers trap it instantly, preventing it from re-alkylating your target molecule.

  • Cleavage Initiation: Slowly add TMSOTf dropwise to the chilled solution.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Validation Checkpoint 2 (In-Process): Quench a 5 µL aliquot in cold ether. Centrifuge and analyze the pellet via LC-MS. You should observe the complete disappearance of the [M+H]+ peak corresponding to the protected mass, replaced by a mass shift of -159 Da (loss of the C7​H5​Cl2​ moiety).

  • Precipitation & Recovery: Pour the reaction mixture into 10 volumes of ice-cold diethyl ether. The deprotected product (often as a TFA salt) will precipitate. Centrifuge, decant the ether, and wash the pellet twice more with cold ether to remove the scavengers and cleaved byproducts.

V. References

  • Emami, S., & Foroumadi, A. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry.[Link]

Optimization

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride stability issues in solution

Welcome to the technical support guide for o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, we address common challenges and provide practical, evidence-based guidance to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride in solution.

Q1: What are the primary factors that influence the stability of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride in solution?

A1: The stability of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride is primarily influenced by several factors:

  • pH: Like many hydroxylamine derivatives, its stability is highly pH-dependent. Acidic conditions can lead to hydrolysis of the O-N bond, while basic conditions can promote oxidation.[1][2][3] Generally, solutions are more stable as the pH approaches neutrality.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3][4] It is crucial to store solutions at recommended cool temperatures and be mindful of temperature during experimental procedures.

  • Presence of Metal Ions: Transition metal ions, such as Fe(II) and Cu(II), can catalyze the decomposition of hydroxylamines.[3] It is advisable to use high-purity reagents and glassware to minimize metal ion contamination.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation, particularly under basic conditions.[3] For sensitive applications, degassing solvents is recommended.

  • Light Exposure: Similar to other chlorinated aromatic compounds, exposure to UV or visible light may induce photolytic degradation.[3] Protecting solutions from light is a critical precautionary measure.

Q2: What is the expected primary degradation pathway for this compound in an acidic aqueous solution?

A2: In acidic aqueous solutions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the O-N bond . This reaction would yield 2,6-dichlorobenzyl alcohol and hydroxylamine. The hydroxylamine itself is unstable and can undergo further decomposition.[3]

Q3: How should I prepare and store a stock solution of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride to maximize its stability?

A3: To ensure the longevity of your stock solution, follow these guidelines:

  • Solvent Selection: Prepare stock solutions in a high-purity, appropriate solvent such as acetonitrile or methanol. For aqueous solutions, use high-purity, deionized water and consider buffering the solution to a near-neutral pH if compatible with your experimental design.

  • Preparation: Hydroxylamine hydrochloride solutions can be relatively unstable and should ideally be prepared fresh before use.[5][6] When preparing, dissolve the solid compound in the chosen solvent at the desired concentration.

  • Storage Conditions:

    • Temperature: Store stock solutions at refrigerated temperatures (2-8 °C).

    • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3]

    • Atmosphere: For long-term storage or highly sensitive experiments, consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use clean, high-quality glass containers to avoid potential contamination from plastics or metal ions.

Q4: I'm observing a rapid loss of my compound in an aqueous buffer, even at a neutral pH. What could be the cause?

A4: Several factors could be contributing to this issue:

  • Metal Ion Contamination: Trace metal ions in your buffer salts or from your glassware can catalyze the decomposition of hydroxylamines.[3]

  • Dissolved Oxygen: If the buffer was not adequately degassed, dissolved oxygen could be causing oxidative degradation.[3]

  • Inherent Instability: While more stable at neutral pH, some degradation in aqueous solution over time is expected for hydroxylamine derivatives.[1][2] The rate will depend on the specific buffer components and temperature.

To troubleshoot, consider using metal-free (chelex-treated) buffers, degassing your solutions prior to use, and running a time-course experiment to quantify the rate of degradation under your specific conditions.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.
Possible Cause Troubleshooting Steps
Solution Degradation Prepare fresh solutions of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride for each experiment. If using a stock solution, perform a quick quality control check (e.g., by HPLC) to confirm its concentration and purity before use.
pH Shift During Experiment Monitor the pH of your reaction mixture throughout the experiment. Unintended pH changes can significantly impact stability. Use a robust buffering system appropriate for your experimental conditions.
Temperature Fluctuations Ensure consistent temperature control throughout your experiment. Use a calibrated incubator, water bath, or heating block. Avoid repeated freeze-thaw cycles of stock solutions.
Photodegradation Protect your experimental setup from light, especially if the experiment is conducted over an extended period. Use amber-colored reaction vessels or cover them with aluminum foil.
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Steps
Hydrolytic Degradation If working in acidic conditions, the primary degradation product is likely 2,6-dichlorobenzyl alcohol. Analyze a standard of this compound to confirm its retention time.
Oxidative Degradation If working in the presence of oxygen, especially at basic pH, you may observe various oxidation products. Degas your solvents and consider adding an antioxidant if compatible with your experiment.
Reaction with Buffer Components Certain buffer components may react with your compound. Run a control experiment with the compound in the buffer alone to identify any buffer-specific degradation products.
Workflow for Investigating Stability Issues

Caption: A logical workflow for troubleshooting stability issues.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a forced degradation study to understand the stability profile of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7]

Protocol: Forced Degradation Study

Objective: To evaluate the stability of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a suitable C18 column and UV detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10][11] Keep a control sample protected from light.

  • Time Points:

    • Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For the acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively.

    • Dilute all aliquots to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer or acid modifier) and UV detection at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition and time point.

    • Identify and quantify the major degradation products.

Illustrative Stability Data

The following table presents hypothetical data to illustrate how the stability of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride might be presented. This is not experimental data.

Stress ConditionTime (hours)% DegradationMajor Degradation Product(s)
0.1 M HCl, 60°C 2415.22,6-dichlorobenzyl alcohol
0.1 M NaOH, 60°C 825.8Multiple oxidative products
3% H₂O₂, RT 248.5Oxidative products
60°C (Thermal) 245.1Minor unidentified peaks
Photolytic (ICH Q1B) -3.7Minor unidentified peaks

Section 4: Potential Degradation Pathway

The primary degradation pathway under acidic conditions is hydrolysis. The following diagram illustrates this proposed mechanism.

Hydrolysis_Pathway reactant o-(2,6-Dichlorobenzyl)hydroxylamine Cl Cl CH₂-O-NH₂ intermediate Protonated Intermediate Cl Cl CH₂-O⁺H-NH₂ reactant->intermediate Protonation H_plus H⁺ H2O H₂O products Degradation Products intermediate->products Nucleophilic attack by H₂O product1 2,6-Dichlorobenzyl alcohol Cl Cl CH₂-OH products->product1 product2 Hydroxylamine NH₂OH products->product2

Caption: Proposed acid-catalyzed hydrolysis of o-(2,6-Dichlorobenzyl)hydroxylamine.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–84. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Organic Preparations and Procedures International, 29(1), 1143-1146. [Link]

  • Taylor & Francis Online. (2006). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. [Link]

  • Google Patents. (1998).
  • Liu, Q. (2012). Synthesis of O-Benzylhydroxylamine Hydrochloride from Polyvinyl Alcohol Alcoholysis Liquor. SciSpace. [Link]

  • PMC. (2023). Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. [Link]

  • PMC. Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. [Link]

  • ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]

  • Sunandana, A., Kilaru, G. G., Bandreddy, G., & Gutta, S. B. M. Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. [Link]

  • Broadwayinfosys. (2025). NH2OH: Hydroxylamine Explained. [Link]

  • MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 4995. [Link]

  • SpringerLink. On the basicity of hydroxylamine and its derivatives. [Link]

  • ResearchGate. (2026). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. [Link]

  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 13(5), 896. [Link]

  • Chemistry Stack Exchange. (2016). Preparing a solution of hydroxylamine hydrochloride in HCl, struggling. [Link]

  • University of Hertfordshire. (2024). 2,4-dichlorobenzyl alcohol. AERU. [Link]

  • PubMed. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. [Link]

  • HathiTrust Digital Library. Hydroxylamine : its quantitative determination and some double salts. [Link]

  • Fengchen Group. (2024). Hydroxylamine hydrochloride solution: how to prepare, use safely, and play its purpose. [Link]

  • Oakwood Chemical. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. [Link]

  • PMC. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Royal Society of Chemistry. (1995). Thermal degradation of some benzyltrialkylammonium salts using pyrolysis–gas chromatography–mass spectrometry. The Analyst, 120(1), 113-117. [Link]

  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

  • INCHEM. (2021). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Organic Syntheses. Hydroxylamine Hydrochloride. [Link]

  • Google Patents. (2014). CN103558318A - Determination method for detecting trace hydroxylamine hydrochloride in medicine.
  • ATLAS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Zeus Industrial Products. Thermal Degradation of Plastics. [Link]

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • US EPA. (2026). Analytical Methods. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PMC. (2020). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. [Link]

  • ResearchGate. (2017). Photo stability Testing on Pharmaceuticals. [Link]

Sources

Troubleshooting

preventing decomposition of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride

[label="Moisture (H2O)", fillcolor="#F1F3 Mechanistic degradation pathways of O-(2,6-Dichlorobenzyl)hydroxylamine HCl. Troubleshooting & FAQs Q: My O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride powder has clumped tog...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Moisture (H2O)", fillcolor="#F1F3

Mechanistic degradation pathways of O-(2,6-Dichlorobenzyl)hydroxylamine HCl.

Troubleshooting & FAQs

Q: My O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride powder has clumped together into a sticky paste. Is it still usable? A: The clumping is a direct result of the hydrochloride salt's hygroscopicity[1]. When exposed to ambient humidity, the salt absorbs water into its crystal lattice. While the chemical itself may not have immediately degraded, the absorbed water introduces severe weighing errors (lowering your effective molarity) and initiates slow hydrolysis of the N-O bond. Action: Do not use it as-is for stoichiometric reactions. Dry the reagent in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24-48 hours. If the material has discolored, it must be recrystallized.

Q: During my oxime ligation, I am observing significant amounts of 2,6-dichlorobenzyl alcohol and unreacted ketone. What caused this? A: This indicates N-O bond cleavage. Alkoxyamines undergo decomposition if exposed to strong reducing agents, heavy metal contaminants, or prolonged heating above 65°C[2]. If your reagent was improperly stored and oxidized, the active -NH₂ group is depleted, halting the ligation. Action: Ensure your reaction buffer is maintained at an optimal pH (typically pH 4.5–6.0) and avoid excessive heat. Use an aniline catalyst to accelerate the ligation at room temperature instead of applying thermal stress.

Q: Is it absolutely necessary to store this compound at -20°C, or is a standard 4°C refrigerator sufficient? A: While short-term storage (weeks) at 2-8°C is acceptable, long-term stability strictly requires -20°C[1]. Causality: The hydrochloride salt lowers the pKa of the amine, stabilizing it against oxidation compared to the free base. However, residual trace moisture can still facilitate slow hydrolysis at 4°C. Freezing the ambient moisture halts this kinetic degradation pathway. Furthermore, it must be protected from light to prevent photochemical rearrangement[3].

Self-Validating Experimental Protocols

To guarantee experimental integrity, follow these step-by-step methodologies. Every protocol includes a validation step to ensure the system is functioning as intended.

Protocol A: Anhydrous Recovery and Recrystallization

Purpose: To rescue moisture-compromised or slightly oxidized batches of the reagent.

  • Desiccation (Pre-treatment): Place the clumpy reagent in a vacuum desiccator over fresh P₂O₅ for 24 hours.

    • Causality: Removing surface water before applying heat prevents moisture-driven hydrolysis of the N-O bond during the dissolution phase.

  • Dissolution: Suspend the dried solid in a minimum volume of boiling anhydrous absolute ethanol.

    • Causality: Ethanol effectively solvates the hydrochloride salt, while highly oxidized, polymeric degradation byproducts remain insoluble and can be filtered off hot.

  • Precipitation: Slowly add anhydrous diethyl ether to the hot filtrate until the solution becomes persistently cloudy. Cool slowly to 4°C.

    • Causality: The target salt is highly insoluble in non-polar ether. The slow cooling gradient forces selective crystallization, leaving polar impurities trapped in the mother liquor.

  • Self-Validation (Quality Control): Filter the crystals under a nitrogen blanket, dry under high vacuum, and perform a Karl Fischer titration.

    • Validation Check: The moisture content must be <0.5% . If >0.5%, repeat desiccation. This ensures the reagent's molarity is exact for downstream ligations.

handling_workflow Step1 1. Reception Verify seal integrity Step2 2. Inert Transfer Move to N2/Ar Glovebox Step1->Step2 Step3 3. Aliquoting Divide into amber vials Step2->Step3 Step4 4. Desiccation Add P2O5 to container Step3->Step4 Step5 5. Cold Storage Store at -20°C Step4->Step5

Self-validating anhydrous handling and storage workflow for optimal stability.

Quantitative Stability & Validation Data

Use the following metrics to benchmark the quality of your reagent before committing it to expensive or sensitive synthetic steps.

ParameterOptimal RangeDegradation TriggerAnalytical Validation Method
Moisture Content < 0.5% w/wAmbient humidity (>30% RH)Karl Fischer Titration
Thermal Stability Store < 8°CHeating > 65°CThermogravimetric Analysis (TGA)
Active Amine Purity > 98.0%Oxidation / Heavy metal exposureHPLC (UV at 254 nm) or ¹H-NMR
pH (0.1M Aqueous) 2.5 – 3.5Free-basing / HydrolysisCalibrated pH Meter

References

  • ResearchGate. "O-Benzylhydroxylamine Hydrochloride." Retrieved from:[Link]

Sources

Optimization

common impurities in commercial o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot common issues related to the purity an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot common issues related to the purity and handling of commercial o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5).

This reagent is a critical building block for synthesizing oxime ethers and benzyloxyamine-containing pharmaceuticals. Understanding the mechanistic origins of its impurities is essential for preventing downstream reaction failures.

Synthesis Workflow & Impurity Genesis

Commercial production of O-benzylhydroxylamines strictly relies on the Gabriel synthesis pathway. Direct alkylation of free hydroxylamine is avoided because the high nucleophilicity of both the nitrogen and oxygen atoms leads to uncontrollable N,O-bis-alkylation. By using N-hydroxyphthalimide, the nitrogen is sterically and electronically protected, ensuring absolute O-selectivity .

However, this multi-step pathway introduces specific organic and inorganic impurities.

G SM N-Hydroxyphthalimide + 2,6-Dichlorobenzyl chloride Alkylation Alkylation (Base, Solvent) SM->Alkylation Intermediate N-(2,6-Dichlorobenzyloxy)phthalimide Alkylation->Intermediate Imp1 Impurity A: 2,6-Dichlorobenzyl alcohol (Hydrolysis Byproduct) Alkylation->Imp1 Imp2 Impurity B: Unreacted 2,6-Dichlorobenzyl chloride Alkylation->Imp2 Deprotection Hydrazinolysis (Hydrazine Hydrate) Intermediate->Deprotection FreeBase O-(2,6-Dichlorobenzyl)hydroxylamine Deprotection->FreeBase Imp3 Impurity C: Phthalhydrazide (Deprotection Byproduct) Deprotection->Imp3 SaltForm Salt Formation (HCl) FreeBase->SaltForm Product O-(2,6-Dichlorobenzyl)hydroxylamine HCl SaltForm->Product Imp4 Impurity D: Hydrazine HCl / Inorganic Salts SaltForm->Imp4

Fig 1. Gabriel synthesis workflow and genesis of common impurities.

Quantitative Impurity Profile

To ensure self-validating quality control, compare your analytical certificates against these standard industrial limits:

ImpurityMechanistic OriginTypical LimitDetection MethodImpact on Downstream Reactions
2,6-Dichlorobenzyl chloride Unreacted starting material< 0.1%GC-MS, HPLC (UV 220 nm)Acts as a potent electrophile; irreversibly alkylates downstream nucleophiles.
2,6-Dichlorobenzyl alcohol Hydrolysis during basic alkylation< 0.5%GC-MS, HPLC (UV 220 nm)Acts as a chain terminator; consumes expensive coupling reagents (e.g., EDC/HOBt).
Phthalhydrazide Hydrazinolysis deprotection byproduct< 0.5%HPLC (UV 254 nm), NMRForms insoluble precipitates; clogs fluidic systems and blocks active catalytic sites.
Hydrazine Hydrochloride Excess deprotection reagent< 0.1%Ion Chromatography (IC)Highly reactive bidentate nucleophile; destroys electrophilic targets.

Troubleshooting FAQs

Q1: My downstream oxime ligation is failing, and I see a fast-eluting peak on my HPLC. What is the cause? A: This is a classic symptom of 2,6-Dichlorobenzyl chloride carryover . During the initial alkylation step, if the reaction is not driven to completion, residual chloride remains. Because it is highly electrophilic, it will carry through the synthesis and aggressively alkylate the nucleophiles in your downstream oxime ligation. Causality check: Run a GC-MS on your starting material. If you see a peak at m/z 194 (molecular ion for the chloride), you must re-purify the reagent.

Q2: I observe a persistent white, insoluble powder when neutralizing the hydrochloride salt in non-polar solvents. What is it? A: You are observing Phthalhydrazide . In the Gabriel synthesis, hydrazine hydrate is used to cleave the phthalimide protecting group . This produces phthalhydrazide as a byproduct. Phthalhydrazide forms a dense, hydrogen-bonded network, giving it notoriously poor solubility in both non-polar organic solvents and neutral water. It often co-precipitates with the desired product during the final HCl salt formation.

Q3: The purity by GC-MS is >99%, but my quantitative NMR (qNMR) or elemental analysis shows a much lower assay (e.g., 85%). Why? A: Your sample contains inorganic salts , most likely Hydrazine Hydrochloride or Sodium Chloride. GC-MS relies on volatilization; inorganic salts are non-volatile and completely invisible to this technique. The discrepancy occurs because excess hydrazine from the deprotection step is trapped as a hydrochloride salt when HCl gas is bubbled through the mixture to precipitate the final product. Always use qNMR for an absolute mass-balance assay.

Q4: How does 2,6-Dichlorobenzyl alcohol form, and why is it problematic? A: Industrial scale-ups often use biphasic phase-transfer conditions (e.g., NaHCO₃ in CH₂Cl₂/H₂O) for the alkylation step to avoid toxic solvents like DMF. However, the aqueous hydroxide/carbonate ions can competitively attack the highly electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride. This Sₙ2 displacement yields 2,6-dichlorobenzyl alcohol. In downstream peptide or drug synthesis, this alcohol can act as a nucleophile, consuming expensive coupling reagents.

Experimental Protocols for Remediation

If your commercial batch is heavily contaminated, use the following self-validating protocols to rescue the material.

Protocol A: Acid-Base Extraction to Remove Phthalhydrazide

Causality: Phthalhydrazide has a pKa of ~5.5, while the conjugate acid of O-(2,6-Dichlorobenzyl)hydroxylamine has a pKa of ~4.5. By adjusting the pH to >10, both molecules deprotonate. Phthalhydrazide becomes a highly water-soluble sodium salt, while the hydroxylamine becomes a neutral free base, soluble only in the organic phase.

  • Suspend 10.0 g of the contaminated O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride in 100 mL of a Toluene/Ethyl Acetate (1:1 v/v) mixture.

  • Basify: Slowly add 50 mL of 1M NaOH (aq) under vigorous stirring until the aqueous layer reaches pH 11. The suspension will become biphasic and clear as the phthalhydrazide dissolves into the aqueous layer.

  • Separate: Transfer to a separatory funnel. Collect the organic layer.

  • Wash: Wash the organic layer with 50 mL of saturated brine to remove residual water and trace hydrazine.

  • Dry: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes, then filter.

  • Re-salt: Cool the organic filtrate to 0 °C. Slowly bubble dry HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases.

  • Filter & Dry: Filter the pristine white crystals under a vacuum and dry in a desiccator.

Protocol B: Absolute Purity Determination via qNMR

Causality: To ensure no invisible inorganic salts remain, qNMR compares the exact proton integration of the analyte against a highly pure internal standard, providing an absolute mass fraction.

  • Prepare Standard: Accurately weigh exactly 5.0 mg of a traceable internal standard (e.g., Maleic acid, purity >99.9%) into a clean vial.

  • Prepare Sample: Accurately weigh exactly 15.0 mg of your O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride into the same vial.

  • Dissolve: Add 0.6 mL of DMSO-d₆ and swirl until completely dissolved. Transfer to an NMR tube.

  • Acquire Data: Run a ¹H NMR experiment. Critical Step: Set the relaxation delay (D1) to at least 10 seconds to ensure complete longitudinal relaxation of all protons, preventing integration errors.

  • Calculate: Integrate the internal standard peak (Maleic acid olefinic protons at ~6.2 ppm, 2H) and the benzylic CH₂ protons of the product (singlet at ~5.2 ppm, 2H). Use the molar mass ratio to calculate the absolute percentage assay.

References

  • Bonaccorsi, F., & Giorgi, R. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1147. Available at:[Link]

  • Basso, A., et al. (2005). Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine. Organic Process Research & Development, 9(2), 246-248. Available at:[Link]

  • US Patent 3129260A. (1964). Preparation of a benzaldoxime (Reactivity profile of 2,6-dichlorobenzyl chloride).
Troubleshooting

Technical Support Center: Scaling Up o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride Synthesis

Welcome to the Process Development Support Center. This guide provides mechanistic troubleshooting, quantitative comparisons, and validated protocols for the industrial scale-up of o-(2,6-dichlorobenzyl)hydroxylamine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide provides mechanistic troubleshooting, quantitative comparisons, and validated protocols for the industrial scale-up of o-(2,6-dichlorobenzyl)hydroxylamine hydrochloride—a critical pharmaceutical intermediate.

As you transition from bench-scale synthesis to multi-kilogram production, standard Gabriel-type syntheses often fail due to thermal runaways, toxic reagent handling, and severe filtration bottlenecks. This guide is designed to help you navigate these specific challenges using field-proven, self-validating methodologies.

Process Workflow Visualization

G NHPI N-Hydroxyphthalimide (NHPI) Alkylation Phase-Transfer Alkylation NHPI->Alkylation DCBC 2,6-Dichlorobenzyl Chloride DCBC->Alkylation Intermediate N-(2,6-Dichlorobenzyloxy) phthalimide Alkylation->Intermediate Deprotection Deprotection (Hydrazinolysis) Intermediate->Deprotection FreeBase O-(2,6-Dichlorobenzyl) hydroxylamine Deprotection->FreeBase SaltFormation Anhydrous HCl Crystallization FreeBase->SaltFormation FinalProduct Target Product: Hydrochloride Salt SaltFormation->FinalProduct

Figure 1: Three-step synthetic workflow for O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride.

Troubleshooting Guides & FAQs

Q1: During the O-alkylation of NHPI with 2,6-dichlorobenzyl chloride, we observe significant exotherms and di-alkylation impurities. How can we control this at scale? A1: The causality of this issue lies in the pKa of N-hydroxyphthalimide (~7.0). Using strong bases (like NaH or DBU) or conducting the reaction in highly polar aprotic solvents (like DMF) without strict cryogenic cooling leads to rapid, uncontrolled deprotonation. This exotherm promotes side reactions, including the hydrolysis of the phthalimide ring and di-alkylation. Solution: Transition to a Phase-Transfer Catalysis (PTC) system. By using a biphasic mixture of CH₂Cl₂ and water with NaHCO₃ as a mild base and tetrabutylammonium bromide (TBAB) as the catalyst, you restrict the concentration of the reactive NHPI anion in the organic phase. This acts as a kinetic bottleneck, smoothly controlling the exotherm and virtually eliminating di-alkylation.

Q2: Hydrazinolysis of the intermediate produces a thick, gel-like phthalhydrazide precipitate that clogs our filters and traps the product. How do we resolve this "filtration nightmare"? A2: Phthalhydrazide is notorious for forming extensive intermolecular hydrogen-bonded networks, creating a voluminous, solvent-trapping matrix that ruins filtration kinetics. Solution: Implement an Acidic Quench Protocol . Instead of attempting to filter the neutral reaction mixture, allow the hydrazinolysis to complete, then aggressively acidify the mixture to pH 2 using HCl. This fully protonates the phthalhydrazide, forcing it to crash out as a much denser, granular solid, while your desired O-benzylhydroxylamine remains highly soluble in the aqueous phase as a hydrochloride salt[1]. You can then filter the slurry rapidly, discard the solid, and basify the filtrate to extract your free base.

Q3: We want to eliminate hydrazine entirely due to its toxicity and explosion risks at scale. What are the viable alternatives? A3: Hydrazine is highly toxic and strictly regulated by ICH M7 guidelines[1]. Alternative: Use Acidic Hydrolysis . Refluxing the N-alkoxyphthalimide intermediate in a mixture of 6N aqueous HCl and acetic acid (1:1) cleaves the phthalimide protecting group without touching the robust O-benzyl ether bond. This directly yields the desired hydrochloride salt in solution and precipitates phthalic acid, which is significantly easier to filter than phthalhydrazide[2].

Q4: The final hydrochloride salt is highly hygroscopic and sometimes discolored. How do we optimize the crystallization? A4: Using concentrated aqueous HCl for salt formation introduces water into the matrix, causing hygroscopicity and trapping polar color bodies during rapid precipitation. Solution: Dissolve the free base in a dry, non-polar solvent (e.g., diethyl ether or MTBE) and introduce anhydrous HCl gas (or a pre-titrated solution of HCl in 1,4-dioxane). The lack of water forces the salt to crystallize slowly and cleanly, rejecting impurities into the mother liquor[3].

Quantitative Data Summary: Deprotection Strategies

When scaling up, selecting the right deprotection strategy is a balance of yield, throughput, and safety. The table below summarizes the operational metrics for processing 10 kg of intermediate.

Deprotection MethodReagent UsedTypical Yield (%)Filtration Time (10 kg scale)Scalability & Hazard Profile
Standard Hydrazinolysis Hydrazine Hydrate85 - 90%> 12 hours (Gel-like solid)High Hazard : Carcinogenic, explosive. Poor scalability due to filtration.
Hydrazinolysis (Acid Quench) Hydrazine + HCl quench80 - 85%2 - 3 hours (Granular solid)High Hazard : Carcinogenic, but excellent filtration kinetics.
Aminolysis Ethanolamine75 - 80%< 1 hour (Liquid/Liquid extraction)Low Hazard : Safe reagents, no solids generated. Moderate yield.
Acidic Hydrolysis 6N HCl / Acetic Acid70 - 75%1 - 2 hours (Crystalline solid)Moderate Hazard : Corrosive, requires specialized reactor lining.

Validated Experimental Protocol (Self-Validating SOP)

This protocol utilizes the optimized Phase-Transfer Alkylation followed by Hydrazinolysis with an Acid Quench to ensure high throughput and safety.

Step 1: Phase-Transfer Alkylation

  • Charge a jacketed reactor with NHPI (1.0 equiv), CH₂Cl₂ (5 volumes), and tetrabutylammonium bromide (0.05 equiv).

  • Add a solution of NaHCO₃ (1.5 equiv) in water (5 volumes).

  • Add 2,6-dichlorobenzyl chloride (1.05 equiv) dropwise at 20°C. Stir vigorously for 12 hours.

  • In-Process Validation: The aqueous layer will initially appear deep red/orange due to the solubilized NHPI anion. As the reaction reaches completion, the aqueous phase will transition to a pale yellow. If the red color persists, NHPI is unconsumed; verify the stirring RPM to ensure adequate biphasic mixing.

  • Separate the organic layer, wash with 0.5M NaOH to remove unreacted NHPI, dry over Na₂SO₄, and concentrate to yield the N-(2,6-dichlorobenzyloxy)phthalimide intermediate.

Step 2: Deprotection (Acid-Quenched Hydrazinolysis)

  • Suspend the intermediate in ethanol (8 volumes) and add hydrazine hydrate (1.2 equiv).

  • Heat to reflux for 2 hours.

  • Cool the mixture to 0°C and slowly add 6N HCl until the pH reaches 2.0.

  • In-Process Validation: Upon reaching pH < 3, a massive, dense white precipitate (phthalhydrazide) will crash out. Spot the clear supernatant on a TLC plate (Hexane/EtOAc 3:1); the absence of UV-active starting material and a positive ninhydrin stain at the baseline confirms complete cleavage.

  • Filter the granular solid and discard.

  • Basify the filtrate to pH 10 with 2M NaOH and extract the free base O-(2,6-dichlorobenzyl)hydroxylamine into MTBE (3 x 4 volumes).

Step 3: Anhydrous Salt Formation

  • Dry the combined MTBE extracts over anhydrous MgSO₄ and filter.

  • Cool the solution to 0°C and slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until precipitation ceases.

  • In-Process Validation: A pristine white crystalline solid will form. Isolate a 10 mg sample and dissolve it in 1 mL of distilled water. A completely clear solution with a pH < 3 validates successful salt formation without trapped lipophilic organic impurities.

  • Filter, wash with cold MTBE, and dry under a vacuum to afford the final product.

Mechanistic Pathway Visualization

Understanding the mechanism of the Ing-Manske procedure is critical for troubleshooting stalled deprotection reactions.

G A N-Alkoxyphthalimide B Nucleophilic Attack by Hydrazine A->B C Tetrahedral Intermediate B->C D Imide Ring Opening C->D E Intramolecular Attack (Cyclization) D->E F Phthalhydrazide (Solid Byproduct) E->F Precipitates G O-Benzylhydroxylamine (Soluble Free Base) E->G Remains in Solution

Figure 2: Mechanistic pathway of the Ing-Manske hydrazinolysis deprotection step.

References

  • Bonaccorsi, F., & Giorgi, R. (1997). "A Convenient Large Scale Synthesis of O-Benzylhydroxylamine." Synthetic Communications, 27(7), 1143-1147. URL:[Link]

  • Carrasco, M. R., et al. (2005). "Highly Efficient, Low-Cost, and Simple Protocol for the Preparation of O-(Phenylmethyl)hydroxylamine." Organic Process Research & Development. URL:[Link]

  • Zhang, Y., et al. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Kinetic Profiling of o-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride in Oximation Reactions: A Comparative Guide

Oximation—the condensation of an alkoxyamine with a carbonyl group to form an oxime ether—is a cornerstone reaction in bioconjugation, materials science, and pharmaceutical synthesis[1]. Specifically, o-(2,6-Dichlorobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

Oximation—the condensation of an alkoxyamine with a carbonyl group to form an oxime ether—is a cornerstone reaction in bioconjugation, materials science, and pharmaceutical synthesis[1]. Specifically, o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a highly specialized derivatization agent[2]. It is frequently utilized in the synthesis of lipophilic oxime-ether drugs (such as analogs of the antifungal oxiconazole) and for the robust protection of complex ketones.

However, the unique structural features of the 2,6-dichlorobenzyl moiety introduce distinct kinetic challenges. This guide objectively compares the kinetic performance of o-(2,6-Dichlorobenzyl)hydroxylamine against standard alternatives like O-benzylhydroxylamine and O-methylhydroxylamine, providing researchers with the mechanistic insights and validated protocols necessary to optimize these reactions.

Mechanistic Causality: Sterics, Electronics, and the α -Effect

The exceptional nucleophilicity of alkoxyamines is driven by the α -effect , where the unshared electron pairs on the adjacent oxygen atom raise the energy of the nitrogen's HOMO, accelerating nucleophilic attack[1].

The oximation reaction proceeds via a two-step pathway:

  • Nucleophilic Attack: The alkoxyamine attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate.

  • Dehydration: The hemiaminal undergoes acid-catalyzed dehydration to yield the stable oxime ether[1].

G C Carbonyl (Aldehyde/Ketone) H Hemiaminal Intermediate C->H Nucleophilic Attack (k1) A Alkoxyamine Derivative A->H O Oxime Ether Product H->O Dehydration (k2)

Kinetic pathway of oxime ether formation via hemiaminal intermediate.
The 2,6-Dichloro Penalty

When comparing o-(2,6-Dichlorobenzyl)hydroxylamine to unsubstituted O-benzylhydroxylamine (pKa ~4.7–6.2)[3][4], two competing forces dictate the kinetics:

  • Steric Hindrance: The bulky chlorine atoms at the ortho positions severely restrict the conformational freedom of the amine during the transition state of the initial nucleophilic attack ( k1​ ).

  • Inductive Effect: The electron-withdrawing nature of the halogens slightly reduces the basicity of the amine. While this means less of the nucleophile is deactivated by protonation at lower pH, it also inherently reduces its nucleophilic strength.

Consequently, reactions involving o-(2,6-Dichlorobenzyl)hydroxylamine require targeted catalytic interventions to achieve practical reaction rates, especially when reacting with sterically hindered ketones.

Comparative Kinetic Performance

To objectively evaluate performance, we must benchmark o-(2,6-Dichlorobenzyl)hydroxylamine against standard commercial alkoxyamines. The data below summarizes the relative apparent second-order rate constants ( kobs​ ) for the reaction with a standard unhindered aldehyde (e.g., citral) under physiological conditions (pH 7.3) with and without catalysis[5][6].

Table 1: Comparative Kinetic Parameters of Alkoxyamines
Alkoxyamine DerivativeStructural FeatureRelative Steric BulkEst. kobs​ (Uncatalyzed)Est. kobs​ (100 mM Aniline)Primary Application
O-Methylhydroxylamine Minimal ( −CH3​ )Low~0.01 M−1s−1 ~15.0 M−1s−1 Rapid GC/MS derivatization.
O-Benzylhydroxylamine Moderate ( −CH2​Ph )Medium~0.005 M−1s−1 10.3 M−1s−1 [6]Standard bioconjugation[7].
o-(2,6-Dichlorobenzyl)hydroxylamine High ( −CH2​(2,6−Cl2​)Ph )Very High< 0.001 M−1s−1 ~2.5 M−1s−1 Stable pharmaceutical intermediates[8].

Note: Uncatalyzed oxime formation at neutral pH is notoriously slow. The use of nucleophilic catalysts is mandatory for the 2,6-dichloro derivative to achieve high yields within a practical timeframe[1].

Overcoming Steric Barriers: Advanced Catalysis

Because the rate-limiting step for o-(2,6-Dichlorobenzyl)hydroxylamine is the initial attack, we must bypass this bottleneck using nucleophilic catalysis .

Aniline has historically been the standard catalyst, forming a highly reactive Schiff base intermediate that readily undergoes transimination with the alkoxyamine[5]. However, for sterically encumbered alkoxyamines, m-phenylenediamine (mPDA) is vastly superior. mPDA is highly soluble and catalyzes oxime ligation up to 15 times more efficiently than aniline at high concentrations[9].

Catalysis Carbonyl Carbonyl Schiff Schiff Base (Highly Reactive) Carbonyl->Schiff + mPDA Catalyst mPDA Catalyst Catalyst->Schiff Schiff->Catalyst Catalyst Regeneration Oxime Oxime Product Schiff->Oxime + Alkoxyamine (Transimination) Alkoxyamine 2,6-Dichloro- alkoxyamine Alkoxyamine->Oxime

mPDA-catalyzed transimination pathway bypassing steric bottlenecks.

Self-Validating Experimental Protocol: Kinetic Profiling

To accurately measure the kinetics of o-(2,6-Dichlorobenzyl)hydroxylamine, the experimental design must be self-validating. This protocol utilizes LC-MS monitoring with an internal standard to normalize injection volumes and ionization fluctuations.

Materials
  • o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5)[8].

  • Target Carbonyl (e.g., Citral or specific pharmaceutical ketone).

  • Catalyst: m-Phenylenediamine (mPDA) or Aniline[9].

  • Buffer: 100 mM Phosphate buffer (pH 4.5 for optimal uncatalyzed rate, or pH 7.3 for bio-relevant catalyzed rates)[1][7].

  • Internal Standard: 4-Methoxybenzoic acid (stable, non-reactive under these conditions).

Step-by-Step Methodology

Step 1: Reagent Preparation & Baseline Establishment

  • Prepare a 10 mM stock solution of the target carbonyl and a 1 mM stock of the internal standard in the chosen buffer.

  • Prepare a 50 mM stock solution of o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride. Causality Note: The alkoxyamine is kept in 5-fold excess to ensure pseudo-first-order kinetics, simplifying the mathematical extraction of kobs​ .

Step 2: Catalyst Integration

  • Prepare a 100 mM solution of mPDA in the reaction buffer. Adjust the pH back to the target value (e.g., 7.3) using 1M HCl or NaOH, as the addition of high concentrations of amines will alter the buffer's pH[10].

Step 3: Reaction Initiation & Time-Course Sampling

  • In a thermomixer set to 25°C, combine the carbonyl, internal standard, and mPDA catalyst.

  • Initiate the reaction ( t=0 ) by adding the o-(2,6-Dichlorobenzyl)hydroxylamine stock.

  • At specific time intervals (e.g., 1, 5, 15, 30, 60, 120 minutes), extract a 10 µL aliquot.

Step 4: Quenching (Self-Validation Step)

  • Immediately inject the 10 µL aliquot into 90 µL of a quenching solution (0.1% TFA in Acetonitrile).

  • Causality Note: The extreme drop in pH protonates all nucleophiles, instantly halting the reaction. The organic solvent precipitates any buffer salts, preventing LC column clogging.

Step 5: LC-MS Analysis & Kinetic Modeling

  • Analyze the quenched samples via LC-MS (monitoring at 214 nm and extracting the specific m/z for the product)[7].

  • Plot the ratio of the Product Area / Internal Standard Area over time. Fit the curve to a pseudo-first-order exponential association model to derive kobs​ .

Workflow Step1 1. Reagent Preparation (Alkoxyamine + Carbonyl + Int. Std) Step2 2. Catalyst Addition (100 mM mPDA, pH adjusted) Step1->Step2 Step3 3. Time-Course Sampling (Extract aliquots at intervals) Step2->Step3 Step4 4. Acid Quenching (0.1% TFA in MeCN to halt kinetics) Step3->Step4 Step5 5. LC-MS Analysis & Modeling (Normalize to Int. Std, extract k_obs) Step4->Step5

Step-by-step experimental workflow for LC-MS kinetic profiling.

Conclusion & Best Practices

While o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride provides unmatched stability and specific lipophilic properties for drug development, its inherent steric hindrance demands rigorous kinetic control.

  • Avoid Uncatalyzed Conditions: Uncatalyzed reactions with this reagent will stall or require days to reach equilibrium.

  • Leverage mPDA: Use m-phenylenediamine over aniline to force the reaction through a highly reactive Schiff base, effectively neutralizing the steric penalty of the 2,6-dichloro substitution.

  • Control pH Strictly: Ensure the pH is tightly maintained, as the electron-withdrawing chlorines shift the optimal protonation window of the intermediate hemiaminal.

References

  • Sigma-Aldrich. "O-methyl hydroxylamine hydrochloride - derivatization grade." Sigma-Aldrich Product Catalog. Available at: [Link]

  • ChemBK. "O-Benzylhydroxylamine - Physico-chemical Properties and pKa." ChemBK Database. Available at:[Link]

  • Elsegood, M. R. J., et al. "N-tritylhydroxylamines: Preparations, structures, base strengths, and reactions." Journal of the Chemical Society. Available at:[Link]

  • Wang, S., et al. "Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides." Organic Letters, ACS Publications. Available at: [Link]

  • Dirksen, A., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation." ACS Publications. Available at: [Link]

  • Agten, S. M., et al. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." PMC - NIH. Available at: [Link]

  • Dirksen, A., Dawson, P. E., et al. "Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts." ResearchGate. Available at: [Link]

  • Wuest, F., et al. "Oxime Coupling of Active Site Inhibited Factor Seven with a Nonvolatile, Water-Soluble Fluorine-18 Labeled Aldehyde." Bioconjugate Chemistry, ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride proper disposal procedures

As a Senior Application Scientist, establishing a culture of safety and precision is just as critical as the chemical syntheses we perform. o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety and precision is just as critical as the chemical syntheses we perform. o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 1885-52-5) is a highly versatile bifunctional building block, heavily utilized in bioconjugation, oxime ligation, and the synthesis of active pharmaceutical ingredients (APIs)[1][2].

However, its unique chemical structure—combining a reactive hydroxylamine core with a heavily halogenated aromatic ring—presents significant environmental, logistical, and occupational hazards. This guide provides an authoritative, self-validating framework for the safe operational handling and EPA-compliant disposal of this compound.

Mechanistic Toxicology & Chemical Properties

To handle this compound safely, laboratory personnel must understand the causality behind its specific hazards. We do not just follow rules; we mitigate chemical mechanisms:

  • Reactivity & Sensitization: The hydroxylamine moiety is a potent nucleophile. While this drives its utility in oxime ligation, it also makes the compound a severe skin and eye irritant and a potential skin sensitizer. It can react with biological electrophiles, leading to protein adduction and allergic responses upon contact[3].

  • Environmental Toxicity: The 2,6-dichlorobenzyl group significantly increases the molecule's lipophilicity (LogP). This enables it to cross biological membranes easily, making it highly bioaccumulative and acutely toxic to aquatic life with long-lasting effects[4].

  • Halogenated Incineration Requirements: Because the molecule contains three chlorine atoms (two on the benzyl ring, one in the hydrochloride salt), it cannot be disposed of in standard organic waste. Combustion of halogenated organics at standard temperatures can generate toxic dioxins, furans, and hydrogen chloride (HCl) gas. Therefore, it strictly requires high-temperature incineration equipped with caustic scrubbing systems[5].

Operational Handling & Experimental Workflow

Every protocol must be a self-validating system to ensure safety before the experiment even begins.

Step-by-Step Handling Protocol:

  • Preparation: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of hygroscopic dust.

  • PPE: Don standard laboratory attire: chemical-resistant nitrile gloves (double-gloving is highly recommended due to the permeability of halogenated aromatics), safety goggles, and a flame-resistant lab coat.

  • Dissolution & pH Validation: Slowly add the solid to the chosen solvent (e.g., DMF, DMSO, or aqueous buffers). Because it is a hydrochloride salt, aqueous solutions will be inherently acidic. Verify the pH using indicator strips and adjust with a mild base (e.g., sodium bicarbonate) if your protocol requires a neutral pH for oxime ligation.

  • Reaction Monitoring: Keep source containers tightly sealed and flushed with inert gas (nitrogen or argon) when not in use, as hydroxylamines are susceptible to auto-oxidation and moisture ingress[2].

G A o-(2,6-Dichlorobenzyl) hydroxylamine HCl B Weighing & Handling (Fume Hood, PPE) A->B C Reaction / Usage B->C D Liquid Waste Generation C->D E Solid Waste Generation C->E F Halogenated Organic Waste Stream (<20% Water) D->F Contains Cl G Solid Hazardous Waste Container E->G Contaminated Consumables H High-Temperature Incineration (EPA Compliant) F->H G->H

Workflow for the safe handling and strict segregation of halogenated waste streams.

Waste Segregation & Disposal Procedures

Proper disposal is dictated by EPA regulations for halogenated organic compounds[5][6]. Never mix this compound with non-halogenated waste streams , as this exponentially increases disposal costs, creates regulatory compliance failures, and poses severe environmental risks.

Step-by-Step Disposal Plan:

  • Liquid Waste Segregation: Collect all reaction filtrates, solvent washes, and aqueous mixtures containing the compound into a designated, chemically compatible container (e.g., heavy-duty HDPE).

  • Labeling: Clearly label the container as "Hazardous Waste - Halogenated Organics." List all constituents, explicitly noting "o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride" and the estimated concentration.

  • Water Content Management: Ensure the halogenated waste stream contains less than 20% water. High water content interferes with the efficiency of high-temperature incineration[7]. If the reaction is highly aqueous, segregate it into a separate "Halogenated Aqueous Waste" container.

  • Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, filter papers) into a puncture-proof, sealable container labeled "Solid Hazardous Waste - Halogenated Contaminated."

  • Storage: Store waste containers in a secondary containment tray within a ventilated, designated hazardous waste accumulation area. Do not exceed 75% capacity in liquid waste containers to allow for vapor expansion[7].

Quantitative Thresholds for Halogenated Waste Segregation

Parameter Threshold / Limit Rationale Treatment Method
Water Content < 20% High water content lowers fuel value (BTU) and impedes the efficiency of incineration[7]. High-Temp Incineration
Halogen Content > 5% Triggers mandatory classification as Halogenated Organic Waste[8]. Rotary Kiln Incineration
Heat Value > 5,000 BTU/lb Required for efficient blending and combustion without the need for auxiliary fuel[9]. Fuels Blending / Kiln

| pH Level | 5 to 12 | Highly acidic/basic waste requires neutralization prior to transport to prevent container corrosion[8]. | Chemical Neutralization |

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and environmental contamination.

Emergency Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Upgrade PPE to include a particulate respirator (N95 or P100) if the spill involves dry powder outside of a controlled fume hood.

  • Contain & Absorb: For solid spills, do not sweep dry , as this generates hazardous dust. Lightly moisten the spill with a compatible solvent (e.g., isopropanol) or cover with damp inert absorbent material (such as sand or vermiculite)[3].

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste bag.

  • Decontaminate: Wash the spill surface thoroughly with soap and water. Collect the wash water into the halogenated aqueous waste stream, as it will contain trace amounts of the toxic aquatic pollutant.

SpillResponse S1 Spill Detected S2 Assess Size & Risk S1->S2 S3 Evacuate & Isolate Area S2->S3 S4 Don Appropriate PPE (Respirator, Nitrile Gloves) S3->S4 S5 Containment (Avoid Dust Generation) S4->S5 S6 Absorb/Sweep (Inert Material) S5->S6 S7 Transfer to Solid Hazardous Waste S6->S7 S8 Decontaminate Area (Soap & Water) S7->S8

Step-by-step emergency response protocol for local laboratory spills.

References

  • ChemicalRoot. "Hydroxylamines and Pharmaceutical Intermediates." ChemicalRoot. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." US EPA. URL: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Safety Office. URL: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
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